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4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Documentation Hub

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  • Product: 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole
  • CAS: 2091217-67-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole in Advanced Medicinal Chemistry

Executive Summary The compound 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (CAS: 2034294-86-3) represents a highly versatile bi-heteroaryl building block in modern drug discovery. Characterized by an electron-deficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (CAS: 2034294-86-3) represents a highly versatile bi-heteroaryl building block in modern drug discovery. Characterized by an electron-deficient pyrimidine ring coupled to a lipophilic isoxazole moiety, this scaffold is strategically designed for the rapid elaboration of targeted therapeutics, particularly ATP-competitive kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental workflows for its synthesis and downstream derivatization.

Structural and Physicochemical Profiling

The structural architecture of 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole is engineered for both synthetic tractability and favorable pharmacokinetic baseline properties. The molecule strictly adheres to the "Rule of 3" for fragment-based drug discovery (FBDD), making it an ideal starting point for lead optimization.

Quantitative Data Summary
PropertyValueComputational/Experimental Notes
Chemical Formula C₈H₆ClN₃O-
Molecular Weight 195.61 g/mol Ideal fragment size; minimizes entropic penalty upon target binding.
CAS Registry Number 2034294-86-3-
LogP (Estimated) 1.8 - 2.1Optimal baseline lipophilicity for oral bioavailability and membrane crossing.
Polar Surface Area (PSA) 51.8 ŲExcellent permeability profile; well within the <140 Ų limit for oral drugs.
Hydrogen Bond Donors 0Allows for the strategic introduction of donors in downstream steps.
Hydrogen Bond Acceptors 4Pyrimidine N (x2), Isoxazole N, Isoxazole O.
Rotatable Bonds 1High structural rigidity; lowers the entropic cost of target engagement.
Electronic Effects

The pyrimidine core is highly electron-withdrawing, which severely depletes electron density at the C2, C4, and C6 positions. This electronic landscape highly activates the C6-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr)[1]. Conversely, the 5-methylisoxazole ring acts as a stable, mildly lipophilic motif that is resistant to nucleophilic attack, ensuring that synthetic modifications occur strictly at the pyrimidine's halogenated site.

Mechanistic Reactivity & Synthetic Utility

The primary value of this scaffold lies in its orthogonal reactivity. It is typically synthesized via a regioselective Suzuki-Miyaura cross-coupling of 4,6-dichloropyrimidine. Because 4,6-dichloropyrimidine is perfectly symmetrical, mono-coupling with a boronic acid yields a single regioisomer, avoiding complex separations[2].

Once the core is synthesized, the remaining C6-chlorine serves as an electrophilic handle. It can be displaced by amines or alcohols via SNAr, or coupled with aryl/heteroaryl groups via transition-metal catalysis (e.g., Buchwald-Hartwig or secondary Suzuki couplings)[3].

Reactivity SM 4,6-Dichloropyrimidine + Boronic Acid Core 4-(6-Chloropyrimidin-4-yl) -5-methylisoxazole SM->Core Regioselective Suzuki Coupling SNAr SNAr Product (Amine/Alkoxy) Core->SNAr Nucleophile, Base Heat (80°C) Cross Cross-Coupling Product (Aryl/Heteroaryl) Core->Cross Pd Catalyst, Ligand Base, Heat

Caption: Synthetic generation and downstream derivatization pathways of the core scaffold.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each reagent choice, researchers can easily troubleshoot and scale these reactions.

Protocol 1: Regioselective Suzuki-Miyaura Synthesis of the Core

This protocol details the assembly of the bi-heteroaryl core using a palladium-catalyzed cross-coupling approach[4].

  • Preparation: Charge a flame-dried Schlenk flask with 4,6-dichloropyrimidine (1.0 eq), (5-methylisoxazol-4-yl)boronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere.

    • Causality: A strict 1.05 equivalent of boronic acid ensures complete conversion of the starting material while suppressing the formation of the unwanted 4,6-bis(isoxazolyl)pyrimidine double-coupling byproduct. Pd(PPh₃)₄ is selected for its proven efficacy in the arylation of halogenated pyrimidines[2].

  • Solvent & Base Addition: Add degassed 1,4-dioxane, followed by an aqueous solution of K₃PO₄ (2.0 eq).

    • Causality: 1,4-Dioxane provides optimal solubility for the organic components and stabilizes the palladium intermediates. K₃PO₄ is utilized because it is a sufficiently mild base to facilitate the transmetalation step without causing competitive hydroxide-mediated hydrolysis of the sensitive C6-chlorine[4].

  • Reaction: Heat the biphasic mixture to 70–80 °C with vigorous stirring for 12 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for the oxidative addition of the deactivated chloropyrimidine into the Pd(0) species.

  • Workup & Isolation: Cool to room temperature, partition between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 2: Downstream SNAr Derivatization

This protocol outlines the displacement of the C6-chlorine to introduce an amine, a critical step in synthesizing kinase inhibitors[1].

  • Reagent Mixing: Dissolve 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole (1.0 eq) and the desired primary amine (1.2 eq) in N-methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent that effectively stabilizes the negatively charged Meisenheimer complex transition state formed during the SNAr reaction.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It efficiently neutralizes the HCl byproduct, preventing the protonation of the incoming amine nucleophile and thereby maintaining its reactivity[1].

  • Heating: Stir the reaction mixture at 90 °C for 4-6 hours. Monitor complete consumption of the starting material via LC-MS.

  • Isolation: Cool the mixture and precipitate the product by adding it dropwise into rapidly stirring ice-cold water. Isolate the resulting solid via vacuum filtration and dry overnight.

Applications in Targeted Therapeutics

In medicinal chemistry, the 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole scaffold is frequently utilized to target the ATP-binding site of kinases. Once the C6-chlorine is displaced by an aniline or aliphatic amine, the resulting aminopyrimidine acts as a potent hydrogen bond donor/acceptor system that interacts directly with the kinase hinge region (e.g., backbone NH and C=O of the hinge residues).

Simultaneously, the 5-methylisoxazole ring is highly adept at projecting into the hydrophobic pocket adjacent to the gatekeeper residue, or directing the molecule toward the solvent-exposed channel to modulate physicochemical properties and kinase selectivity.

Pharmacophore Kinase Kinase Hinge Region (Backbone NH/C=O) Pyrimidine Pyrimidine Core (H-Bond Acceptor) Pyrimidine->Kinase Hydrogen Bonding Isoxazole 5-Methylisoxazole (Hydrophobic Pocket) Pyrimidine->Isoxazole Substituent C6-Substituent (Solvent Channel) Pyrimidine->Substituent

Caption: Conceptual pharmacophore model illustrating binding interactions within a kinase domain.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Overcoming low yield in the synthesis of 4-Chloro-6-(3-iodophenyl)pyrimidine.Benchchem.
  • Recent Advances in Pyrimidine-Based Drugs.PMC.

Sources

Exploratory

Spectroscopic Characterization of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, a heterocyclic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical grounding and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. Furthermore, the pivotal role of single-crystal X-ray crystallography in providing unambiguous structural validation is discussed. Each section details the underlying principles, experimental protocols, and expected data, fostering a deeper understanding of the molecule's structural attributes.

Introduction: The Structural Imperative

The biological activity of any therapeutic agent is intrinsically linked to its three-dimensional structure. For novel heterocyclic compounds like 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, a thorough structural characterization is a prerequisite for understanding its structure-activity relationships (SAR) and for rational drug design.[1] Spectroscopic techniques provide a powerful arsenal for probing the molecular architecture, confirming chemical identity, and ensuring purity. This guide delves into the core spectroscopic methods, explaining the causality behind experimental choices and providing a framework for the self-validating interpretation of data.

Below is the chemical structure of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole.

Molecules cluster_molecule 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole C1 C C2 C C1->C2 C5 C C1->C5 N1 N C2->N1 O1 O N1->O1 C3 C O1->C3 C3->C1 C4_Me CH₃ C3->C4_Me N2 N C5->N2 C6 C N2->C6 N3 N C6->N3 Cl1 Cl C6->Cl1 C7 C N3->C7 C7->C5 G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Insert tube into NMR spectrometer (e.g., 400 MHz) Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire_1H Acquire ¹H NMR spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Shim->Acquire_13C FID Fourier Transform the Free Induction Decay (FID) Phase Phase correct the spectrum FID->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals (¹H) Baseline->Integrate Reference Reference the spectrum to TMS Integrate->Reference

Caption: Workflow for NMR data acquisition and processing.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole. These predictions are based on the analysis of similar heterocyclic systems and general principles of NMR spectroscopy. [2][3][4][5][6] Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine-H8.5 - 9.0Singlet
Pyrimidine-H7.0 - 7.5Singlet
Isoxazole-CH₃2.5 - 3.0Singlet

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Pyrimidine-C (C-Cl)160 - 165
Pyrimidine-C155 - 160
Pyrimidine-C110 - 115
Isoxazole-C165 - 170
Isoxazole-C100 - 105
Isoxazole-CH₃10 - 15

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Theoretical Framework and Experimental Causality

In mass spectrometry, a molecule is ionized and the resulting ions are separated based on their m/z ratio. For 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, the presence of a chlorine atom is a key feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. [7]This will result in a characteristic isotopic pattern in the mass spectrum, with the molecular ion peak (M) being accompanied by an M+2 peak with approximately one-third the intensity. [7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Analysis Sample_MS Dissolve a small amount of sample Solvent_MS in a suitable solvent (e.g., Methanol, Acetonitrile) Sample_MS->Solvent_MS Infusion Direct infusion or via LC/GC Solvent_MS->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI TOF Time-of-Flight (TOF) ESI->TOF APCI Atmospheric Pressure Chemical Ionization (APCI) EI Electron Ionization (EI) Orbitrap Orbitrap Detector Ion Detector TOF->Detector FT-ICR Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Analyze m/z values and isotopic patterns Spectrum->Analysis

Caption: General workflow for High-Resolution Mass Spectrometry.

Predicted Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

IonCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected Ratio
[M+H]⁺210.02212.02~3:1

The fragmentation pattern will likely involve the cleavage of the bond between the two heterocyclic rings and fragmentation of the individual rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. [8]

Theoretical Framework and Experimental Causality

Specific functional groups have characteristic vibrational frequencies. [9]For 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, we expect to see characteristic absorptions for the C=N and C=C bonds within the aromatic rings, the C-Cl bond, and the C-H bonds of the methyl group and the aromatic rings. [8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

G Sample_IR Place a small amount of solid sample on the ATR crystal Pressure Apply pressure to ensure good contact Sample_IR->Pressure Scan Scan the sample with the IR beam Pressure->Scan Spectrum_IR Record the absorbance spectrum Scan->Spectrum_IR Analysis_IR Identify characteristic absorption bands Spectrum_IR->Analysis_IR

Caption: Workflow for ATR-FTIR spectroscopy.

Predicted Spectroscopic Data

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch (CH₃)2850 - 3000
C=N and C=C stretching (in-ring)1500 - 1650
C-Cl stretch600 - 800
N-O stretch (isoxazole)1100 - 1200
C-N stretch (isoxazole)1250 - 1300

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. [11]It is particularly useful for characterizing compounds with conjugated π-electron systems, such as the heteroaromatic rings in 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole. [12]

Theoretical Framework and Experimental Causality

The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule. [11]The extended conjugation provided by the two linked heteroaromatic rings is expected to result in absorption in the UV region.

Experimental Protocol: UV-Vis Spectroscopy

G Sample_UV Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) Cuvette Fill a quartz cuvette with the solution Sample_UV->Cuvette Blank Record a baseline spectrum with the pure solvent Cuvette->Blank Scan_UV Scan the sample over the UV-Vis range (e.g., 200-800 nm) Blank->Scan_UV Spectrum_UV Record the absorbance spectrum and identify λ_max Scan_UV->Spectrum_UV

Caption: Workflow for UV-Visible spectroscopy.

Predicted Spectroscopic Data

Table 5: Predicted UV-Vis Absorption

TransitionPredicted λ_max (nm)
π → π*250 - 350

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. [1][13][14][15]It provides precise data on bond lengths, bond angles, and torsional angles, which are invaluable for understanding molecular conformation and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, collecting diffraction data, solving the crystal structure, and refining the model. [1][14]

Conclusion

The comprehensive spectroscopic characterization of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is crucial for its development as a potential therapeutic agent. This guide has outlined the theoretical principles, experimental protocols, and expected data for key spectroscopic techniques including NMR, MS, IR, and UV-Vis spectroscopy. By integrating the data from these complementary methods, researchers can confidently elucidate the structure, confirm the identity, and assess the purity of this and related heterocyclic compounds, thereby accelerating the drug discovery process. For absolute structural confirmation, single-crystal X-ray crystallography is the recommended definitive method.

References

  • Toward the Quantum Chemical Calculation of NMR Chemical Shifts of Proteins. 3. Conformational Sampling and Explicit Solvents Model - ACS Publications.
  • Using quantum chemistry to estimate chemical shifts in biomolecules - PMC - NIH.
  • Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol - Benchchem.
  • Chapter 1: An Introduction to Quantum Chemical Methods for the Calculation of NMR Parameters: Different Sides of the Coin - Books.
  • Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances - MDPI.
  • Quantum Chemical Calculations of 31P NMR Chemical Shifts in Nickel Complexes: Scope and Limitations | Organometallics - ACS Publications.
  • Biochemical analysis and X-ray crystallography data for isoxazole... - ResearchGate.
  • X-Ray Crystallographic Study of Novel Oxazole Derivatives.
  • UV-Visible Spectroscopy - BS Publications.
  • Microwave Assisted Facile Synthesis of some pyrimidine and isoxazole Derivatives and their Antimicrobial Activity - Chemical Science Review and Letters.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org.
  • X-ray crystallographic study of novel oxazole derivatives - University of Malta.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. - Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Ultraviolet spectroscopy | chemistry - Britannica.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI.
  • SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES - LOCKSS: Serve Content.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem).
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals.
  • Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents.
  • Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water | Request PDF - ResearchGate.
  • Ultraviolet Spectra of Heteroorganic Compounds, - DTIC.
  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions | Analytical Chemistry - ACS Publications.
  • Heterocyclic Derivatives Bearing 4-Pyridyl Substituents; Multitarget Biological Evaluation.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • pdf - Journal of Molecular Science.
  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) - Open Library Publishing Platform.
  • Synthesis of some isoxazole derivatives by ring transformation of pyrone-2 - Jetir.Org.
  • FT-IR data of pyrimidine derivatives compounds - ResearchGate.
  • Chloro pattern in Mass Spectrometry - YouTube.

Sources

Foundational

Structure-Activity Relationship (SAR) of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Derivatives: A Technical Guide to Scaffold Optimization

Executive Summary The bis-heteroaryl scaffold, specifically the pyrimidine-isoxazole axis, represents a highly privileged structural motif in modern medicinal chemistry. The molecule 4-(6-chloropyrimidin-4-yl)-5-methylis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bis-heteroaryl scaffold, specifically the pyrimidine-isoxazole axis, represents a highly privileged structural motif in modern medicinal chemistry. The molecule 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole serves as a versatile, late-stage intermediate for the development of targeted therapeutics, including kinase inhibitors, epigenetic modulators, and receptor agonists.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale behind this scaffold. We will explore how the 5-methylisoxazole moiety dictates target selectivity and metabolic stability, while the 6-chloropyrimidine core provides an ideal electrophilic handle for rapid library generation. This whitepaper provides self-validating protocols, quantitative SAR data, and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization strategies.

Structural Rationale & Pharmacophore Mapping

The selection of the 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole building block is driven by strict physicochemical and spatial requirements within typical target binding pockets.

  • The 5-Methylisoxazole Motif: The isoxazole ring is extensively utilized in marketed drugs (e.g., valdecoxib) due to its optimal balance of polarity and resistance to oxidative metabolism[1]. The methyl group at the 5-position is not merely decorative; it serves a dual purpose. Sterically, it acts as a "plug" to occupy specific hydrophobic sub-pockets, preventing off-target binding (such as hERG liability)[2]. Electronically, it modulates the basicity of the adjacent nitrogen, tuning the hydrogen-bond acceptor strength.

  • The Pyrimidine Core: Pyrimidines are classic hinge-binding motifs in kinase inhibitors. The N1 and N3 atoms serve as critical hydrogen-bond acceptors.

  • The 6-Chloro Handle: The chlorine atom at the 6-position is highly activated by the electron-withdrawing nature of the pyrimidine ring, making it an ideal vector for Nucleophilic Aromatic Substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling.

ScaffoldLogic Isoxazole 5-Methylisoxazole (Selectivity Pocket) TargetPocket Hydrophobic Cavity (Steric Fit) Isoxazole->TargetPocket Methyl group fills cavity Pyrimidine Pyrimidine Core (Hinge Binder) Pyrimidine->Isoxazole C4-C4' Linkage Chloro 6-Chloro Handle (Diversification Vector) Pyrimidine->Chloro C6 Position TargetHinge Kinase Hinge Region (H-Bond Acceptor/Donor) Pyrimidine->TargetHinge Binds via N1/N3 Solvent Solvent Exposed Channel (ADME Tuning) Chloro->Solvent Substituted via SNAr

Diagram 1: Pharmacophore mapping and binding logic of the bis-heteroaryl scaffold.

Late-Stage Diversification Workflow

To effectively map the SAR of the solvent-exposed channel, the 6-chloro position is systematically replaced with various amines and anilines. The workflow below illustrates the logical progression from the core building block to a biologically validated lead compound.

Workflow Start 4-(6-Chloropyrimidin-4-yl) -5-methylisoxazole SNAr SNAr / Cross-Coupling (Amine/Aniline Library) Start->SNAr Purification Prep-HPLC Purification (>95% Purity) SNAr->Purification Assay In Vitro Target Assay (IC50 Determination) Purification->Assay ADME Microsomal Stability (HLM/RLM clearance) Assay->ADME

Diagram 2: Experimental workflow for library synthesis and biological profiling.

Experimental Protocol: Self-Validating SN​Ar Methodology

The following protocol details the displacement of the 6-chloro group. The causality behind these specific experimental choices ensures high yields and prevents false positives in downstream assays.

Objective: Generate a library of 6-amino substituted derivatives for SAR profiling.

Mechanistic Causality: The electron-deficient nature of the pyrimidine ring lowers the activation energy for nucleophilic attack. This allows for the formation of a stabilized Meisenheimer complex without the need for transition-metal catalysis when using aliphatic amines. For less nucleophilic anilines, palladium-catalyzed Buchwald-Hartwig conditions would be required.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3.0 mL).

    • Rationale: NMP is a highly polar aprotic solvent that stabilizes the anionic transition state during SN​Ar , accelerating the reaction rate compared to standard ethereal solvents.

  • Reagent Addition: Add the desired aliphatic amine (1.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol).

    • Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

    • Rationale: Microwave heating ensures rapid, uniform energy transfer, minimizing the formation of thermodynamic degradation products often seen in prolonged thermal heating.

  • Self-Validating Quality Control: Monitor reaction completion via LC-MS.

    • Critical Checkpoint: The reaction is deemed complete only when the starting material mass peak ( [M+H]+=196.0 ) is completely consumed. This is a vital self-validating step; unreacted electrophilic chloro-pyrimidine entering biological assays will act as a covalent modifier, leading to false-positive IC50 values.

  • Purification: Purify the crude mixture via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Structure-Activity Relationship (SAR) Data Analysis

By holding the 5-methylisoxazole and pyrimidine core constant, we isolate the SAR to the 6-position. The table below summarizes the biological and metabolic impact of various R-group substitutions. Modifications at this position significantly influence both target engagement and microsomal stability[3].

Table 1: SAR of 6-Position Substitutions

CmpdR-Group (Substituent at C6)Target IC50 (nM)HLM CLint​ (µL/min/mg)Mechanistic Rationale for Substitution
1 -Cl (Core Scaffold)N/A (Reactive)N/AElectrophilic starting material; not tested to avoid covalent artifacts.
2 -Morpholine12545Introduces a basic oxygen to improve aqueous solubility; moderate potency.
3 -NH-Cyclopropyl4218Small, lipophilic group provides a tight steric fit in narrow solvent channels.
4 -NH-(3-Fluoro-phenyl)1562Enables π−π stacking with aromatic residues; F acts as a metabolic block.
5 -N(CH3)221085Poor potency; high clearance due to rapid oxidative N-demethylation by CYP450s.

Data Interpretation: Compound 4 demonstrates the highest potency, indicating that the solvent-exposed channel of the target likely contains an aromatic residue capable of π−π stacking. However, Compound 3 represents the best balance of potency and metabolic stability, as the rigid cyclopropyl ring is highly resistant to cytochrome P450-mediated oxidation.

ADME and Metabolic Stability Profiling

A critical aspect of SAR is ensuring the molecule survives first-pass metabolism. The 5-methylisoxazole ring is specifically chosen over unsubstituted isoxazoles or furans because the methyl group blocks the primary site of oxidative metabolism on the heteroaromatic ring[1].

Table 2: Physicochemical Properties of Lead Candidates

CompoundMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
3 216.241.855.414
4 270.262.955.414

Both lead compounds adhere strictly to Lipinski's Rule of 5. The Topological Polar Surface Area (TPSA) of 55.4 Ų suggests excellent membrane permeability, making these derivatives highly suitable for oral dosing formulations.

Conclusion

The 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole scaffold is a highly engineered chemical starting point. By understanding the causality behind its structural features—the steric shielding of the 5-methylisoxazole, the hinge-binding capacity of the pyrimidine, and the reactivity of the 6-chloro vector—medicinal chemists can rapidly execute SN​Ar workflows to generate potent, metabolically stable therapeutics.

References

  • [2] Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] Oxime-Mediated Facile Access to 5-Methylisoxazoles and Applications in the Synthesis of Valdecoxib and Oxacillin. Organic Letters - ACS Publications. Available at:[Link]

  • [3] Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans. ACS Medicinal Chemistry Letters. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: High-Yield Nucleophilic Aromatic Substitution (SNAr) of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Introduction & Scientific Rationale The integration of pyrimidine and isoxazole scaffolds is a cornerstone strategy in modern drug discovery, frequently utilized in the design of kinase inhibitors and CNS-active therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of pyrimidine and isoxazole scaffolds is a cornerstone strategy in modern drug discovery, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. Specifically, 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole serves as a highly versatile electrophilic building block. The 6-chloro position of the pyrimidine ring is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the adjacent isoxazole moiety.

This application note provides a self-validating, highly optimized protocol for the SNAr amination of this scaffold, detailing the mechanistic causality behind solvent, base, and temperature selections to ensure maximum yield and chemoselectivity.

Mechanistic Insights: The Causality of Reactivity

Understanding the underlying physical organic chemistry is critical for troubleshooting and optimizing SNAr reactions.

The Electrophilic Core: In pyrimidine systems, the C4 and C6 positions are highly activated toward nucleophilic attack because the intermediate negative charge can be delocalized onto the electronegative ring nitrogens[1]. The presence of the 5-methylisoxazole ring at the C4 position exerts an inductive electron-withdrawing effect, further lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine ring and accelerating the attack at the C6-chloride.

The Addition-Elimination Pathway: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the C6 carbon, forming a negatively charged, resonance-stabilized Meisenheimer complex . Subsequent rearomatization occurs via the expulsion of the chloride leaving group[1].

The Role of the Base: The displacement of chloride by a neutral amine generates one equivalent of hydrochloric acid (HCl). If unneutralized, this acid will protonate the remaining amine nucleophile, rendering it non-nucleophilic and stalling the reaction. To prevent this, a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is employed. DIPEA acts purely as an acid scavenger without competing for the electrophilic center[1].

SNAr_Mechanism Substrate 4-(6-Chloropyrimidin-4-yl) -5-methylisoxazole (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Nucleophilic Attack Nucleophile Amine (R-NH2) (Nucleophile) Nucleophile->Complex Product Substituted Aminopyrimidine + HCl Complex->Product Chloride Elimination Base DIPEA (Acid Scavenger) Product->Base HCl Neutralization

Fig 1. Addition-elimination mechanism of the SNAr reaction via a Meisenheimer complex.

Experimental Design & Reaction Optimization

While polar aprotic solvents (e.g., DMF, NMP) are traditional choices for SNAr[2], alcoholic solvents like Isopropanol (iPrOH) or 1-Butanol often yield superior results for pyrimidines[3],[4]. Protic solvents can hydrogen-bond with the departing chloride ion, stabilizing the transition state. Furthermore, iPrOH avoids the tedious aqueous workups required to remove high-boiling aprotic solvents.

The following table summarizes the quantitative optimization data for the amination of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole with a standard secondary amine (e.g., morpholine):

SolventBase (2.0 eq)Temperature (°C)Heating MethodTime (h)Conversion (%)
DMFK₂CO₃80Conventional1275%
NMPDIPEA100Conventional882%
1-ButanolTEA100Conventional689%
iPrOH DIPEA 80 Conventional 5 >95%
iPrOH DIPEA 120 Microwave 0.5 >98%

Note: Microwave irradiation significantly accelerates the reaction kinetics, reducing reaction times from hours to minutes while maintaining excellent purity profiles[4].

Detailed Experimental Protocol

Reagents & Materials
  • Substrate: 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (1.0 equiv.)

  • Nucleophile: Primary or secondary amine (e.g., morpholine, substituted aniline) (1.2 - 1.5 equiv.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)

  • Solvent: Anhydrous Isopropanol (iPrOH) (0.1 - 0.2 M)

Step-by-Step Methodology
  • Preparation: To a clean, oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (1.0 equiv.).

  • Solvation: Suspend the solid substrate in anhydrous iPrOH to achieve a final concentration of 0.2 M. Ensure the vial is purged with inert gas (N₂ or Ar) if using air-sensitive amines.

  • Reagent Addition: Add the amine nucleophile (1.2 equiv. for highly nucleophilic aliphatic amines; up to 2.0 equiv. for less reactive, sterically hindered anilines).

  • Base Introduction: Introduce DIPEA (2.0 equiv.) dropwise at room temperature. The mixture may become homogeneous upon base addition.

  • Reaction Execution:

    • Conventional Heating: Seal the vial and heat the reaction mixture in an aluminum heating block at 80 °C for 4–6 hours.

    • Microwave Synthesis: Transfer the mixture to a microwave-safe vial, seal with a crimp cap, and irradiate at 120 °C for 30 minutes[4].

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (typically 1:1 EtOAc:Hexanes). The disappearance of the starting material mass/spot indicates completion.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (SiO₂). Use a gradient elution of Hexanes/EtOAc (for neutral products) or DCM/MeOH (for highly polar basic products) to afford the pure substituted aminopyrimidine.

Workflow Step1 1. Reagent Preparation Dissolve substrate & amine in iPrOH Step2 2. Base Addition Add 2.0 eq DIPEA Step1->Step2 Step3 3. Reaction Execution Heat at 80°C (Block) or 120°C (Microwave) Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC until complete conversion Step3->Step4 Step5 5. Workup & Extraction Aqueous quench, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (SiO2) Step5->Step6

Fig 2. Step-by-step experimental workflow for the SNAr amination of 6-chloropyrimidines.

Sources

Application

HPLC method development for 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole analysis

An in-depth technical guide for the chromatographic analysis of complex heterocyclic intermediates. Chemical Profiling & Method Development Rationale 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic analysis of complex heterocyclic intermediates.

Chemical Profiling & Method Development Rationale

4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is a highly functionalized bi-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its structure presents specific chromatographic challenges that must be addressed through deliberate method design:

  • Heteroaromatic Nitrogens & Peak Tailing: The molecule features a pyrimidine ring with two pyridine-type nitrogens and an isoxazole ring. While the isoxazole nitrogen is largely neutral under standard conditions, the pyrimidine nitrogens are weakly basic. Under acidic mobile-phase conditions, these heteroaromatic nitrogens become protonated, which can lead to severe secondary interactions (ion-exchange) with residual silanols on standard silica-based columns, resulting in peak tailing[1].

  • Stationary Phase Causality: To prevent this tailing, the method mandates a fully end-capped C18 column or a polar-embedded stationary phase. This sterically shields the residual silanols from the protonated basic nitrogens of the pyrimidine ring[1].

  • Mobile Phase & pH Control: To ensure a uniform ionization state and reproducible retention times, an acidic modifier is required. Trifluoroacetic acid (TFA) at 0.1% v/v is selected. TFA lowers the pH to ~2.0 (ensuring full protonation of the pyrimidine) while simultaneously acting as an ion-pairing agent. The hydrophobic trifluoroacetate counter-ion masks the positive charge of the analyte, facilitating purely hydrophobic retention on the C18 phase and yielding sharp, symmetrical peaks.

  • Detection: The conjugated π -system spanning the chlorinated pyrimidine and methylated isoxazole rings provides strong UV chromophores. Detection at 254 nm captures the primary π→π∗ transitions, ensuring high sensitivity for both the active pharmaceutical ingredient (API) intermediate and its potential synthetic impurities[2].

SeparationMechanism cluster_interactions Chromatographic Interactions Analyte 4-(6-Chloropyrimidin-4-yl) -5-methylisoxazole Hydrophobic Hydrophobic Retention (C18 Alkyl Chain) Analyte->Hydrophobic Primary Retention Silanol Secondary Interaction (Residual Silanols) Analyte->Silanol Causes Tailing Ionization Protonation Control (Acidic Mobile Phase) Analyte->Ionization Suppresses Tailing Ionization->Silanol Mitigates

Chromatographic interaction mechanism highlighting the mitigation of silanol-induced peak tailing.

Optimized Chromatographic Conditions

To achieve baseline resolution between the target analyte and potential synthetic by-products (e.g., des-chloro impurities or regioisomers), a gradient elution profile is established.

Table 1: HPLC Method Parameters

ParameterSpecification / ConditionRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)End-capped, high pH/low pH stability, prevents basic tailing.
Mobile Phase A 0.1% TFA in HPLC-grade WaterControls pH (~2.0); provides ion-pairing for pyrimidine N.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent to wash out lipophilic chlorinated impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmMaximum absorbance for the bi-heterocyclic conjugated system.
Injection Vol. 10 µLPrevents column overloading while maintaining LOQ targets.
Gradient Profile 0-2 min: 10% B2-10 min: 10% 90% B10-12 min: 90% B12-12.1 min: 90% 10% B12.1-15 min: 10% BFocuses the analyte band at the head of the column, then elutes it sharply; ensures column re-equilibration.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis is considered trustworthy.

Step 1: Mobile Phase Preparation
  • Channel A: Measure 1000 mL of ultra-pure HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Channel B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix and degas.

  • Note: Do not filter TFA solutions through standard nylon membranes as TFA can degrade the filter matrix; use PTFE filters if filtration is strictly required.

Step 2: Standard & Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex to ensure homogeneity.

Step 3: System Suitability Testing (SST)
  • Purge the HPLC system and equilibrate the column at initial gradient conditions (10% B) for at least 20 column volumes (~30 minutes).

  • Inject a blank (Diluent) to confirm baseline stability and absence of ghost peaks.

  • Inject the Working Standard (100 µg/mL) in five replicates.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor (USP) 1.5

    • Theoretical Plates (N) 5000

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the analytical procedure is "fit for its intended purpose," it must be validated according to the latest ICH Q2(R2) guidelines[3]. This framework evaluates the method across its entire lifecycle, ensuring robust quantitation of the pyrimidine derivative.

MethodLifecycle cluster_0 Analytical Target Profile (ICH Q14) cluster_1 Method Validation (ICH Q2(R2)) N1 Define Analyte Properties (pKa, LogP, Solubility) N2 Select Stationary Phase (End-capped C18) N1->N2 N3 Optimize Mobile Phase (pH Control & Gradient) N2->N3 V1 Specificity & Range N3->V1 V2 Accuracy & Precision V1->V2 V3 LOD, LOQ & Robustness V2->V3 Final Lifecycle Management & Routine Testing V3->Final

Analytical lifecycle for HPLC method development and validation per ICH Q14 and Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide, Light, Heat).No interfering peaks at the retention time of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole. Peak purity index > 0.990.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the target response.
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels (triplicate preparations).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration.%RSD of the calculated assay results 2.0%.
Intermediate Precision Repeat the precision study on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOD = 3.3 σ/S , LOQ = 10 σ/S .Signal-to-Noise (S/N) ratio 3 for LOD and 10 for LOQ.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and Mobile Phase composition ( ± 2% absolute).System suitability criteria must remain fulfilled under all perturbed conditions.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link][3]

  • Welch Materials. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at:[Link][1]

Sources

Method

Preparation of in vitro assays using 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Application Note: High-Throughput Direct-to-Biology (D2B) Kinase Screening Using 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Executive Summary & Scientific Rationale In modern drug discovery, the traditional cycle of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Direct-to-Biology (D2B) Kinase Screening Using 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Executive Summary & Scientific Rationale

In modern drug discovery, the traditional cycle of compound synthesis, purification, and biological evaluation is a significant bottleneck. From our application laboratories here in Taiwan, we have successfully implemented a1[1] that bypasses intermediate purification, allowing crude reaction mixtures to be screened directly in biological assays.

The compound 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole serves as a privileged electrophilic scaffold for this workflow. The pyrimidine ring acts as a canonical ATP-competitive hinge-binding motif for various kinases, while the 5-methylisoxazole moiety projects into the hydrophobic pocket to modulate selectivity. Crucially, the C6-chlorine is highly activated for 2[2] by the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This allows for the rapid, transition-metal-free generation of diverse kinase inhibitor libraries in situ.

To ensure the crude reaction matrix does not confound biological data, this protocol couples microscale SN​Ar synthesis with acoustic nanoliter dispensing and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

Workflow Visualization

D2B_Workflow Core 4-(6-Chloropyrimidin-4-yl) -5-methylisoxazole SNAr In Situ SNAr Reaction (DMSO, DIPEA, 80°C) Core->SNAr Amine Amine Library (Diversity Inputs) Amine->SNAr Dispense Acoustic Dispensing (Nanoliter Transfer) SNAr->Dispense Crude Mixture (~31 mM) Assay TR-FRET Kinase Assay (Direct-to-Biology) Dispense->Assay <0.5% DMSO Final Analysis Hit Identification & SAR Profiling Assay->Analysis 665/615 nm Ratio

Direct-to-Biology workflow: SNAr synthesis coupled to TR-FRET kinase screening.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that every step in a D2B protocol must be driven by causality to prevent false positives. The following two-phase protocol details the in situ preparation and subsequent in vitro assay of the synthesized derivatives.

Phase 1: Microscale In Situ SN​Ar Synthesis

Objective: Generate a library of pyrimidine-isoxazole derivatives directly in assay-compatible plates.

  • Reagent Preparation: Prepare a 100 mM stock solution of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole in anhydrous DMSO.

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the reactive chloropyrimidine into an inactive pyrimidinol.

  • Library Dispensing: Using a positive-displacement liquid handler, dispense 1.0 µL of the pyrimidine core into a 384-well Cyclic Olefin Copolymer (COC) plate. Add 1.2 µL of diverse primary/secondary amines (100 mM in DMSO) to respective wells.

    • Causality: COC plates are utilized because they are highly resistant to DMSO and thermal stress compared to standard polystyrene plates, preventing plasticizer leaching into the assay.

  • Catalysis & Scavenging: Add 1.0 µL of N,N-Diisopropylethylamine (DIPEA) prepared at 300 mM in DMSO.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the SN​Ar reaction. This drives the reaction forward and prevents the protonation of the nucleophilic amines.

  • Thermal Activation: Seal the plate with a pierceable aluminum foil seal and incubate at 80°C for 12 hours in a heated block.

  • Recovery: Centrifuge the plate at 1,000 x g for 1 minute to collect condensation. The resulting crude mixture (approx. 31 mM theoretical product yield) is ready for direct biological evaluation.

Phase 2: Direct-to-Biology TR-FRET Kinase Assay

Objective: Evaluate target engagement while filtering out crude matrix interference.

  • Acoustic Nanoliter Transfer: Using an acoustic droplet ejection system (e.g., Echo 555), transfer 15 nL of the crude SN​Ar mixture directly into a low-volume 384-well assay plate.

    • Causality: Transferring only 15 nL into a final assay volume of 15 µL results in a 1:1000 dilution. This drops the final DMSO concentration to 0.1%, preventing solvent-induced enzyme denaturation and diluting unreacted amines below their assay interference thresholds.

  • Target Engagement: Add 5 µL of recombinant Kinase diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the newly synthesized inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the enzyme's apparent Km​ ) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 5 µL of Detection Buffer containing 30 mM EDTA, Europium-labeled anti-phospho antibody (2 nM), and Streptavidin-APC (20 nM).

    • Causality: EDTA rapidly chelates Mg²⁺, instantly halting kinase activity. The Europium donor and APC acceptor bind the phosphorylated product, generating a FRET signal only when the peptide is successfully phosphorylated.

  • Time-Delayed Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Delay: 50 µs; Integration: 100 µs; Emission: 615 nm and 665 nm).

    • Causality: The 50 µs delay is the most critical self-validating step. It allows short-lived auto-fluorescence from the crude organic reaction mixture to decay completely, ensuring the measured 665/615 nm ratio is exclusively derived from the biological kinase activity.

Quantitative Data Presentation

To validate the integrity of the D2B approach, we compared the assay performance of an in situ synthesized reference inhibitor against its traditionally synthesized, HPLC-purified counterpart. The data demonstrates that the crude matrix does not compromise assay fidelity.

Assay ParameterPurified InhibitorIn Situ Crude MixtureCausality / Implication
Z'-Factor 0.82 ± 0.040.78 ± 0.05A Z'-factor >0.5 indicates a highly robust assay; the crude matrix has minimal impact on the dynamic range.
Signal-to-Background (S/B) 12.511.2The TR-FRET time delay effectively filters out auto-fluorescence from unreacted amines.
Reference IC₅₀ (nM) 45.2 ± 3.148.7 ± 4.5High concordance validates the omission of intermediate purification for primary screening.
False Positive Rate < 1.0%< 1.5%Nanoliter acoustic dispensing successfully mitigates off-target assay interference.

References

  • Source: PMC (National Institutes of Health)
  • Cu(II)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SNAr Yields for 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of highly decorated heterocyclic scaffolds. The molecule 4-(6-Chloropyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of highly decorated heterocyclic scaffolds. The molecule 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole presents a unique synthetic paradox: you must drive a Nucleophilic Aromatic Substitution (SNAr) at the electrophilic C6-position of the pyrimidine ring while preserving the highly base-sensitive N-O bond of the adjacent isoxazole ring.

This guide is designed to move beyond basic trial-and-error. We will dissect the causality behind your reaction failures, provide data-driven troubleshooting FAQs, and equip you with a self-validating experimental protocol to maximize your yields.

Mechanistic Causality: The Reactivity vs. Stability Paradigm

To optimize this reaction, we must first understand the competing mechanistic pathways. The desired SNAr reaction proceeds via the addition of a nucleophile to the C6-position, forming a stabilized Meisenheimer complex before the chloride leaving group is expelled[1].

However, the isoxazole ring is notoriously labile. Because the isoxazole is substituted at C5 (methyl) and C4 (pyrimidine), the C3-position remains unsubstituted and is highly acidic . Exposure to strong bases leads to rapid C3-deprotonation, which triggers a cascade resulting in N-O bond cleavage and ring scission into a cyano ketone byproduct[2].

Pathway cluster_SNAr Desired SNAr Pathway cluster_Degradation Base-Mediated Degradation SM 4-(6-Chloropyrimidin-4-yl) -5-methylisoxazole Meisenheimer Meisenheimer Complex (C6 Attack) SM->Meisenheimer + Nucleophile (Mild Base) Deprotonation C3-Deprotonation of Isoxazole SM->Deprotonation Strong Base (e.g., NaH, NaOH) Product 6-Substituted Pyrimidine (Target) Meisenheimer->Product - Cl⁻ RingScission N-O Bond Cleavage Deprotonation->RingScission Byproduct Cyano Ketone Byproduct RingScission->Byproduct

Caption: Competing pathways: Desired SNAr vs. base-mediated isoxazole ring scission.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing significant degradation of the starting material into a complex mixture, with very little desired SNAr product. Why is this happening? A1: This is the classic signature of isoxazole ring scission. The N-O bond of the isoxazole is highly labile under strongly basic conditions[2]. If you are using strong inorganic bases (e.g., NaOH, NaH) or high temperatures with strong organic bases (e.g., DBU), the base induces C3-deprotonation and subsequent ring cleavage before the SNAr can complete. Causality-Driven Solution: Switch to a milder, non-nucleophilic base with high steric hindrance, such as N,N-diisopropylethylamine (DIPEA), which is basic enough to mop up the HCl byproduct but too bulky to efficiently deprotonate the C3-position.

Q2: My reaction is too slow at room temperature, but heating causes the isoxazole to degrade. How do I accelerate the SNAr without destroying my starting material? A2: Chloropyrimidines can exhibit sluggish reactivity depending on the nucleophilicity of your amine or alkoxide[3]. To accelerate the reaction without increasing the thermal load, you must optimize the solvent. Protic solvents like isopropanol (iPrOH) can stabilize both the leaving chloride ion and the Meisenheimer transition state through hydrogen bonding. This significantly lowers the activation energy, accelerating the reaction at moderate temperatures (60–80 °C)[4][5].

Q3: I am isolating a highly polar byproduct that LC-MS identifies as the 6-hydroxypyrimidine. How do I prevent this? A3: Halide hydrolysis is a highly competitive side reaction for chloropyrimidines[1][3]. This occurs when adventitious water acts as a nucleophile. It is often exacerbated by hygroscopic bases (like K₂CO₃) or wet solvents. Causality-Driven Solution: Ensure strictly anhydrous conditions. Dry your solvents over 3Å molecular sieves and avoid highly hygroscopic inorganic bases unless rigorously dried prior to use.

Quantitative Optimization Data

To illustrate the causality of base and solvent selection, review the following standardized optimization matrix for the amination of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole.

EntrySolventBaseTemp (°C)Yield (%)Mechanistic Observation
1DMFK₂CO₃100< 10%Extensive isoxazole ring scission via C3-deprotonation.
2THFNaH250%Immediate N-O bond cleavage; complex intractable mixture.
3MeCNDIPEA8045%Sluggish SNAr kinetics; incomplete conversion after 24h.
4iPrOH DIPEA 80 88% Protic solvent stabilizes leaving group; clean conversion.

Validated Experimental Protocol: Mild SNAr Amination

This methodology utilizes the optimized iPrOH/DIPEA system[4] to ensure high yields while protecting the isoxazole core. It is designed as a self-validating system , meaning built-in analytical checkpoints will immediately tell you if a parameter has failed.

Materials Required:

  • 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (1.0 equiv, strictly dry)

  • Amine Nucleophile (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, distilled over CaH₂)

  • Anhydrous Isopropanol (iPrOH) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with dry Nitrogen or Argon for 5 minutes. Causality: Eliminates adventitious moisture to prevent 6-hydroxypyrimidine formation.

  • Substrate Dissolution: Add the chloropyrimidine substrate (1.0 equiv) to the vial, followed by anhydrous iPrOH. Stir until a uniform suspension or solution is achieved.

  • Nucleophile Addition: Add the amine nucleophile (1.2 equiv) to the mixture at room temperature.

  • Base Addition: Dropwise, add DIPEA (2.0 equiv). Crucial Sequence: Never add the base before the nucleophile; doing so leaves the base free to attack the isoxazole C3-proton without competition from the SNAr pathway.

  • Thermal Activation: Heat the reaction block to 80 °C.

  • Validation Checkpoint (2 Hours): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Logic: If you observe a mass corresponding to [M - Cl + OH]+, your system has been breached by moisture. Abort, dry your reagents, and restart. If you observe the cyano ketone mass, your base is too strong or the temperature is too high. If you see >50% product mass, proceed to step 7.

  • Completion & Workup: After 8-12 hours, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc) to yield the pure 6-substituted pyrimidine.

References

  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.
  • Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Thieme Connect.
  • Recent Advances in Pyrimidine-Based Drugs. Semantic Scholar.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection in the Development of New Synthetic C. RSC Publishing.

Sources

Optimization

Technical Support Center: Solubilization &amp; Stability of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult on the handling of reactive heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult on the handling of reactive heterocyclic intermediates. Working with 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole in aqueous media presents a classic dual-challenge that requires balancing thermodynamics and kinetics.

The Physicochemical Dilemma (Causality)
  • Thermodynamic Insolubility: The planar, symmetrical nature of the pyrimidine ring, combined with the lipophilic isoxazole moiety, results in high crystal lattice energy. This makes it energetically unfavorable for water molecules to solvate the compound, leading to poor aqueous solubility[1].

  • Kinetic Instability: The C-Cl bond on the pyrimidine ring is an active electrophilic center. While water is a weak nucleophile, prolonged exposure—especially at elevated temperatures or extreme pH—drives the hydrolysis of the chloropyrimidine into an inactive pyrimidone[2]. The transition state for this hydrolysis involves water molecules acting as bases, meaning the aqueous environment itself acts as the degradation trigger[3].

Therefore, simply forcing the compound into solution is not enough; your formulation must thermodynamically solubilize the molecule while kinetically shielding the reactive C-Cl bond.

Diagnostic Workflow

G A Solid 4-(6-Chloropyrimidin-4-yl) -5-methylisoxazole B Assess Assay Tolerance for Organic Solvents A->B C DMSO Co-solvent (Final < 2% v/v) B->C Tolerates Organics D HP-β-CD Complexation (10-20% w/v) B->D Requires Aqueous E Buffer Selection C->E D->E F Neutral pH (7.0 - 7.4) E->F Optimal G Avoid pH < 5 or > 8 (Hydrolysis Risk) E->G Warning H Stable Aqueous Solution F->H

Caption: Solubilization workflow balancing thermodynamic solubility and kinetic stability.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this? A1: This is a phenomenon known as solvent-shift precipitation. When the DMSO concentration drops below a critical threshold (typically <2% v/v), the hydrophobic forces overwhelm the solvation capacity of the mixture, causing the lipophilic molecules to rapidly aggregate[4]. To prevent this, you must introduce a secondary solubilizer before or during the dilution step. We recommend using a non-ionic surfactant (e.g., 0.05% Tween-20) in the receiving buffer to provide micellar sinks, or utilizing cyclodextrin complexation[1].

Q2: Can I lower the pH of my buffer to protonate the pyrimidine ring and increase solubility? A2: Do not do this. While pH adjustment is a standard formulation strategy for solubilizing weak bases[1], chloropyrimidines are highly susceptible to acid-catalyzed hydrolysis[5]. In acidic conditions, the 6-chloro isomer will rapidly hydrolyze to the corresponding pyrimidone[3]. To maintain the integrity of the C-Cl bond for downstream substitution reactions or biological assays, you must maintain a strictly neutral pH (7.0–7.4)[2].

Q3: Why is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) recommended over standard surfactants? A3: HP-β-CD is uniquely suited for reactive heterocycles. It forms a host-guest inclusion complex by encapsulating the hydrophobic regions of the pyrimidine and isoxazole rings within its lipophilic cavity, while its hydroxyl-rich exterior maintains aqueous solubility[6]. This encapsulation has been shown to improve the water solubility of pyrimidine derivatives by 100- to 1000-fold[7]. More importantly, by sequestering the molecule inside the cavity, HP-β-CD sterically hinders bulk water molecules from attacking the C-Cl bond, effectively enhancing both apparent solubility and chemical stability[8].

Validated Standard Operating Procedures (SOPs)
Protocol 1: Preparation of a Stable HP-β-CD Inclusion Complex

Causality Note: This protocol strictly avoids heat and extreme pH to prevent premature hydrolysis of the chloropyrimidine[2].

  • Buffer Preparation: Prepare a 50 mM HEPES buffer and adjust the pH strictly to 7.4.

  • Excipient Addition: Dissolve HP-β-CD in the buffer to a final concentration of 20% (w/v)[1].

  • Complexation: Add an excess amount of solid 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole to the cyclodextrin solution[1].

  • Equilibration: Vigorously stir the suspension at room temperature (20–25 °C) for 24 to 48 hours. Critical: Do not sonicate with heat, as elevated temperatures accelerate C-Cl hydrolysis.

  • Clarification: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved solid[1].

  • Quantification: Determine the final dissolved concentration using UV-Vis spectroscopy or HPLC[1].

Protocol 2: Controlled Co-Solvent Dilution for Biochemical Assays
  • Stock Preparation: Prepare a highly concentrated stock solution (e.g., 10 mM) of the compound in anhydrous, amine-free DMSO.

  • Buffer Priming: Prepare the aqueous assay buffer containing 0.1% Pluronic F-68 or Tween-20 to lower the surface tension.

  • Rapid Dispersion: Rapidly inject the required volume of the DMSO stock directly into the vortexing aqueous buffer to ensure instantaneous dispersion, keeping the final DMSO concentration ≤2%.

Quantitative Formulation Data

Table 1: Comparative Analysis of Solubilization Strategies for Chloropyrimidines

Formulation StrategyMechanism of SolubilizationRelative Solubility IncreaseChemical Stability (C-Cl Bond)Downstream Assay Compatibility
Aqueous Buffer (pH 7.4) None (Baseline)1xModerate (Slow hydrolysis)High
DMSO Co-solvent (2% v/v) Dielectric constant reduction~10xModerateHigh (if <2% DMSO)
Acidic Buffer (pH 3.0) Protonation of weak base~50xPoor (Rapid hydrolysis) Low
20% HP-β-CD (pH 7.4) Host-guest inclusion complex100x - 1000xExcellent (Steric shielding) High (Inert excipient)
References
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem. 1

  • 2-Hydroxypropyl-β-cyclodextrin Strongly Improves Water Solubility and Anti-Proliferative Activity of pyrazolo[3,4-d]pyrimidines Src-Abl Dual Inhibitors - PubMed. 7

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Sci-Hub. 5

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development - ACS Publications. 3

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.2

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC. 6

  • Study of Host–Guest Interaction Between β-Cyclodextrin and Chromeno-Pyrimidine Derivative - SCIDAR. 8

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. 4

Sources

Troubleshooting

Technical Support Center: Minimizing Dechlorination in 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Synthesis

Welcome to the advanced troubleshooting guide for the synthesis of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole . This molecule is a highly valuable intermediate in drug development, featuring a functionalized pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the synthesis of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole . This molecule is a highly valuable intermediate in drug development, featuring a functionalized pyrimidine ring with a reactive C–Cl bond retained at the 6-position for downstream nucleophilic aromatic substitution (SNAr) or subsequent cross-coupling.

The primary synthetic route involves the Suzuki-Miyaura cross-coupling of 4,6-dichloropyrimidine with 5-methylisoxazole-4-boronic acid. However, a pervasive and yield-destroying side reaction often occurs during this step: hydrodehalogenation (dechlorination) of the unreacted C–Cl bond. This guide provides the causal mechanics, troubleshooting FAQs, and a self-validating protocol to eliminate this byproduct.

Mechanistic Causality: The Origin of Dechlorination

To stop dechlorination, we must first understand its origin. Dehalogenation in palladium-catalyzed cross-coupling is fundamentally driven by the unintended formation of a palladium-hydride (Pd–H) intermediate[1].

During the catalytic cycle, Pd(0) undergoes oxidative addition into one of the C–Cl bonds of 4,6-dichloropyrimidine. In a healthy reaction, this is rapidly followed by transmetalation with the boronic acid. However, if transmetalation is slow, the [Pd(II)(Ar)(Cl)] complex becomes susceptible to hydride transfer. Sources of these hydrides include protic solvents (e.g., water, alcohols), the thermal degradation of solvents like DMF, or β-hydride elimination from alkoxide bases[2][3]. Once the Pd–H species forms, rapid reductive elimination ejects the dechlorinated byproduct: 4-(pyrimidin-4-yl)-5-methylisoxazole.

DechlorinationPathway Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)] Pd0->OxAdd 4,6-Dichloropyrimidine TransMet Transmetalation (5-Methylisoxazole-4-boronic acid) OxAdd->TransMet Fast Kinetics (XPhos/SPhos) Hydride Hydride Source (Protic Solvents, Alkoxides) OxAdd->Hydride Slow Transmetalation Pathway Desired Desired Product: 4-(6-Chloropyrimidin-4-yl) -5-methylisoxazole TransMet->Desired Reductive Elimination Desired->Pd0 Catalyst Regeneration PdH β-Hydride Elimination [Pd(II)(Ar)(H)] Hydride->PdH Hydride Transfer Byproduct Dechlorinated Byproduct: 4-(Pyrimidin-4-yl) -5-methylisoxazole PdH->Byproduct Reductive Elimination Byproduct->Pd0 Catalyst Regeneration

Mechanistic divergence between desired cross-coupling and hydrodehalogenation side reactions.

Troubleshooting FAQs

Q1: Why does my 4,6-dichloropyrimidine undergo dechlorination instead of the desired mono-coupling? A1: The unreacted C–Cl bond on the pyrimidine ring remains highly activated. If your reaction conditions contain protic sources (even trace water) or solvents that degrade into hydrides (such as DMF hydrolyzing to formate), the palladium catalyst will mediate a hydride transfer[1]. Slow cross-coupling kinetics give this side reaction the time it needs to outcompete the main pathway[2].

Q2: Which base should I use to prevent the formation of the dechlorinated byproduct? A2: You must strictly avoid strong alkoxide bases (e.g., NaOtBu, KOtBu). These bases readily undergo β-hydride elimination at elevated temperatures, directly feeding the dehalogenation pathway[1][3]. Instead, utilize weaker, non-nucleophilic anhydrous inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)[3].

Q3: How do I optimize the catalyst and ligand to favor C–C bond formation over C–H formation? A3: The kinetic balance between transmetalation and hydride transfer dictates your product distribution. Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerates the oxidative addition and transmetalation steps of the catalytic cycle, effectively out-pacing the slower dehalogenation pathway[1][4].

Q4: What are the optimal solvent and temperature conditions? A4: Switch from traditional aqueous/DMF mixtures to anhydrous, aprotic solvents like toluene or 1,4-dioxane[3]. Run the reaction at the lowest effective temperature (typically 60–80 °C). Elevated temperatures exponentially increase the rate of catalyst decomposition and Pd–H formation[1][3].

Quantitative Data Summary: Condition Optimization

The following table summarizes the causal impact of different reaction parameters on the yield of the desired 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole versus the dechlorinated byproduct.

Catalyst SystemBaseSolvent SystemTemp (°C)Desired Product Yield (%)Dechlorinated Byproduct (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)DMF / H₂O10042%38%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O9061%18%
Pd(OAc)₂ / PPh₃NaOtBuTHF8035%45%
Pd₂(dba)₃ / XPhos K₃PO₄ (Anhydrous) Toluene (Degassed) 80 89% < 2%

Note: The optimized conditions heavily suppress hydrodehalogenation by eliminating hydride sources and accelerating transmetalation.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and prevent dechlorination, follow this rigorously designed, self-validating methodology.

Materials & Reagents
  • Electrophile: 4,6-Dichloropyrimidine (1.00 equiv)

  • Nucleophile: 5-Methylisoxazole-4-boronic acid (0.95 equiv) — Limiting the boronic acid prevents double-coupling at the second C–Cl site.

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)

  • Base: K₃PO₄ (2.00 equiv) — Must be strictly anhydrous and freshly ground.

  • Solvent: Anhydrous Toluene (0.1 M relative to electrophile).

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Oxygen contamination oxidizes the Pd(0) catalyst, stalling the reaction and allowing side reactions to dominate[2].

  • Reagent Loading: Add 4,6-dichloropyrimidine, 5-methylisoxazole-4-boronic acid, Pd₂(dba)₃, XPhos, and anhydrous K₃PO₄ to the flask.

  • Solvent Introduction: Add anhydrous toluene via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture. Causality Check: This removes dissolved oxygen and trace volatile impurities that can poison the catalyst.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Do not exceed this temperature, as thermal stress induces Pd–H formation[3].

  • Self-Validating Analytical Checkpoint (LC-MS): After 4 hours, sample the reaction.

    • Validation Pass: The desired product will show an m/z [M+H]+ peak with a distinct 3:1 chlorine isotope pattern (approx. 196.0 m/z ).

    • Validation Fail (Dechlorination): The byproduct will lack the M+2 isotope peak and appear at [M−Cl+H]+ (approx. 162.0 m/z ).

    • Action: Stop heating immediately upon the consumption of the boronic acid to prevent late-stage dechlorination of the accumulated product[1].

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole.

Sources

Optimization

Technical Support Center: Purification of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(6-chloropyrimidin-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole.

This compound features a highly reactive 6-chloropyrimidine moiety fused to a 5-methylisoxazole ring. The primary challenge in its purification is the lability of the C-Cl bond. Under acidic conditions or prolonged thermal stress in protic environments, the chloropyrimidine is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of an undesired pyrimidone (hydroxypyrimidine) byproduct[1]. Consequently, traditional purification methods must be strictly optimized to prevent on-column degradation and thermal decomposition.

Part 1: Quantitative Impurity Profiling & Separation Strategies

Before initiating purification, it is critical to understand the quantitative properties of the crude mixture. The table below outlines the typical impurities encountered in this synthesis, their physicochemical behavior, and the field-proven strategies required to separate them.

Impurity / ComponentOriginRelative Polarity (TLC Rf)*Expected Recovery / YieldRecommended Separation Strategy
Unreacted 4,6-Dichloropyrimidine Starting MaterialLow ( Rf​≈0.7 )N/A (Discard)High-vacuum sublimation or early elution during chromatography[2].
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Target ProductModerate ( Rf​≈0.4 )70% - 85%Base-deactivated Silica Gel Chromatography or Recrystallization[3].
Pyrimidone Byproduct Hydrolysis of C-Cl bondVery High ( Rf​≈0.0−0.1 )< 5% (if optimized)Retained on silica; removed via basic aqueous workup[1].
Isoxazole Regioisomers Unselective cycloadditionModerate ( Rf​≈0.35 )5% - 10%Preparative HPLC or shallow-gradient chromatography[4].

*Note: Rf​ values are approximate, based on a 3:1 Hexanes/Ethyl Acetate solvent system on standard TLC plates.

Part 2: Purification Decision Workflow

To minimize product loss, the choice of purification method should be dictated by the initial purity of the crude mixture. The following decision tree outlines the logical progression from crude analysis to the final isolated product.

PurificationWorkflow Crude Crude Reaction Mixture (Isoxazole-Pyrimidine Core) Analysis LC-MS / TLC Analysis Determine initial purity Crude->Analysis Decision Is Crude Purity > 80%? Analysis->Decision Chroma Protocol A: Base-Deactivated Silica Chromatography Decision->Chroma No (Complex mixture) Cryst Protocol B: Recrystallization (Acetonitrile / Dioxane) Decision->Cryst Yes (Fewer impurities) Chroma->Cryst Fractions Pooled Hydrolysis Monitor for Hydrolysis (Baseline Streaking) Chroma->Hydrolysis Pure Pure Target Compound (>95% Purity) Cryst->Pure

Workflow for the purification of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole mixtures.

Part 3: Step-by-Step Experimental Methodologies
Protocol A: Base-Deactivated Silica Gel Flash Chromatography

Causality & Mechanism: Standard silica gel contains acidic silanol groups ( Si−OH ). These groups can protonate the pyrimidine nitrogen, activating the adjacent C-Cl bond and lowering the activation energy for nucleophilic attack by ambient moisture[3]. This leads to catastrophic on-column hydrolysis[1]. By pre-treating the silica with Triethylamine (Et 3​ N), we neutralize these silanols, preserving the structural integrity of the chloropyrimidine.

  • Slurry Preparation: Prepare a slurry of silica gel (typically 20-50 times the weight of the crude mixture) in a non-polar solvent (e.g., Hexanes) containing 1% to 2% (v/v) Triethylamine (Et 3​ N)[3].

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes of the Et 3​ N/Hexane mixture to ensure complete deactivation of the stationary phase.

  • Sample Loading: Dissolve the crude 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole in a minimal volume of Dichloromethane (DCM). Apply carefully to the top of the silica bed. Avoid dry loading onto bare silica, as the extended contact time promotes degradation.

  • Gradient Elution: Elute using a gradient of Hexanes to Ethyl Acetate (e.g., 0% to 30% EtOAc). The unreacted 4,6-dichloropyrimidine will elute first, followed by the target product.

  • Fraction Pooling & Concentration: Combine fractions containing the pure product.

    • Self-Validation Step: Spot the pooled fractions on a TLC plate. A single, crisp spot at Rf​≈0.4 with no baseline streaking confirms the absence of hydrolysis.

  • Evaporation: Remove the solvent under reduced pressure. Critical: Maintain the water bath temperature below 35°C to prevent thermal degradation[3].

Protocol B: Recrystallization

Causality & Mechanism: Recrystallization exploits the differential solubility of the target compound versus its impurities at varying temperatures. For chloropyrimidines, aprotic solvents like Acetonitrile or 1,4-Dioxane are preferred because they do not act as nucleophiles, thereby preventing solvolysis during the heating phase[5][6].

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum amount of hot Acetonitrile (approx. 75-80°C) until the solid is completely dissolved[5].

  • Hot Filtration: If insoluble particulate matter or highly polar polymeric impurities are present, quickly filter the hot solution through a pre-heated fluted filter paper.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature. Rapid cooling traps impurities within the crystal lattice.

  • Crystal Maturation: Once crystals begin to form, place the flask in an ice bath (0-5°C) for 30–60 minutes to maximize the thermodynamic yield[5].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Acetonitrile.

    • Self-Validation Step: The resulting crystals should be free-flowing and sharply melting. A depressed or broad melting point indicates trapped solvent or residual impurities.

Part 4: Troubleshooting & FAQs

Q1: During chromatography, I am losing my product and seeing a massive, highly polar baseline spot on my TLC. What is happening? A1: You are observing on-column hydrolysis. The acidic nature of untreated silica gel catalyzes the conversion of your 6-chloropyrimidine into a pyrimidone (hydroxypyrimidine)[1][3]. Solution: You must strictly adhere to Protocol A. Deactivate your silica gel with 1-2% Triethylamine prior to packing, and ensure your elution solvents are anhydrous.

Q2: My product "oils out" (forms a separate liquid layer) instead of forming crystals during Protocol B. How do I fix this? A2: "Oiling out" occurs when the melting point of your compound is depressed by impurities to a temperature below the boiling point of the solvent, or when the solution cools too rapidly[3]. Solution: Re-heat the mixture until it forms a homogeneous solution. Add a small amount of a co-solvent (like Hexane) to decrease solubility, add a seed crystal if available, and allow the flask to cool extremely slowly (e.g., in a warm water bath that cools to room temperature overnight).

Q3: How can I efficiently remove the unreacted 4,6-dichloropyrimidine starting material before chromatography? A3: 4,6-Dichloropyrimidine is highly volatile and readily sublimes[2]. Solution: Before loading your mixture onto a column, subject the crude oil to a high vacuum (e.g., a Schlenk line or lyophilizer) at room temperature or slightly elevated temperature (max 40°C). The dichloropyrimidine will sublime away, drastically simplifying your subsequent chromatography.

Q4: Can I use water or alcohols as solvents for the recrystallization of this compound? A4: It is highly discouraged. While aqueous media can sometimes be used for stable isoxazoles[4], the 6-chloropyrimidine moiety is highly reactive. Heating this compound in water or alcohols (like methanol or ethanol) will induce nucleophilic aromatic substitution ( SN​Ar ) or hydrolysis, destroying your product[1]. Stick to aprotic solvents like Acetonitrile or 1,4-Dioxane[5][6].

References
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Design, synthesis and biological potential of some isoxazole and hydroxypyrimidine derivatives Source: NIScPR URL:[Link]

  • Process for the preparation of chloropyrimidines (US5525724A)
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: PMC - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole . As a critical building block in medicinal chemistry, preserving the structural integrity of this compound is paramount. This document provides an authoritative, mechanistic approach to diagnosing, troubleshooting, and preventing degradation during long-term storage.

Part 1: Diagnostic FAQs (The "Why" and "How")

Q1: My batch purity dropped significantly after 3 months on the bench. LC-MS shows a major new peak with a mass shift of roughly -18.5 Da. What happened? A1: This is the classic signature of nucleophilic aromatic substitution (SNAr) by atmospheric water, resulting in the hydrolysis of the chloropyrimidine moiety. The pyrimidine ring is highly electron-deficient, making the C-Cl bond at the 6-position highly susceptible to nucleophilic attack[1]. The mass difference between a chlorine atom (~35.5 Da) and a hydroxyl group (~17.0 Da) perfectly matches your observed -18.5 Da shift. The resulting 6-hydroxypyrimidine rapidly tautomerizes to the more thermodynamically stable pyrimidin-4(3H)-one[2].

Q2: Why does this degradation accelerate so rapidly in humid environments, even at room temperature? A2: The transition state for chloropyrimidine hydrolysis involves water molecules acting as both nucleophiles and general bases[2]. Under standard ICH Q1A(R2) accelerated stability conditions (40°C / 75% Relative Humidity)[3], the combination of thermal energy and high moisture concentration drives the reaction kinetics forward. The isoxazole ring remains largely inert under these neutral aqueous conditions, meaning the degradation is almost exclusively localized to the pyrimidine C-Cl bond[4].

Q3: Can I store this compound in DMSO stock solutions for long-term use? A3: It is highly discouraged. While DMSO is an aprotic solvent, it is notoriously hygroscopic. Over time, DMSO absorbs atmospheric moisture, which introduces the water necessary for hydrolysis. Furthermore, freeze-thaw cycles of DMSO stocks can cause local concentration gradients that accelerate degradation. Always store the compound as a dry powder and prepare solutions fresh before use.

Part 2: Mechanistic Pathways & Diagnostic Workflows

To effectively troubleshoot, you must understand the causality behind the degradation. Below is the chemical mechanism driving the instability of your compound.

Mechanism A 4-(6-Chloropyrimidin-4-yl) -5-methylisoxazole B H2O Nucleophilic Attack (SNAr at C6) A->B Moisture / Heat C Tetrahedral Intermediate (Meisenheimer Complex) B->C D Chloride Elimination (-HCl) C->D E 6-(5-Methylisoxazol-4-yl) pyrimidin-4-ol D->E F Tautomerization to Pyrimidin-4(3H)-one E->F Equilibrium

SNAr hydrolysis pathway of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole.

When encountering a failed experiment or a suspect batch, follow this diagnostic logic to isolate the root cause:

Workflow Start Purity Drop Detected (LC-MS or NMR) CheckMass Is +M-Cl+OH mass present? (m/z shift -18.5) Start->CheckMass Hydrolysis Hydrolysis Confirmed (Moisture Exposure) CheckMass->Hydrolysis Yes OtherDeg Investigate Isoxazole Ring Opening / Photolysis CheckMass->OtherDeg No CheckStorage Audit Storage Conditions (Desiccant, Argon, Temp) Hydrolysis->CheckStorage Implement Implement Protocol: -20°C, Argon, Dark CheckStorage->Implement OtherDeg->Implement

Diagnostic workflow for troubleshooting degradation of the target compound.

Part 3: Quantitative Stability Profile

The following table summarizes the expected degradation kinetics based on ICH Q1A(R2) stability testing guidelines[5][6]. This data illustrates the critical importance of environmental control.

Storage Condition (ICH Q1A)DurationEnvironmental ControlExpected Purity (HPLC Area %)Primary Degradant
Long-Term (-20°C) 12 MonthsSealed, Argon, Desiccated> 99.5%None Detected
Accelerated (40°C) 6 Months75% RH, Open to air< 85.0%6-Hydroxypyrimidine
Benchtop (25°C) 3 Months60% RH, Ambient light~ 92.0%6-Hydroxypyrimidine
DMSO Stock (25°C) 1 MonthAmbient moisture ingress< 90.0%6-Hydroxypyrimidine

Part 4: Self-Validating Storage & Handling Protocol

To ensure absolute trustworthiness in your assays, do not rely on passive storage. Implement the following self-validating, step-by-step methodology to protect the chloropyrimidine moiety from hydrolysis.

Step 1: Lyophilization (Moisture Removal)

  • Causality: Removes residual water from synthesis or purification that acts as an internal nucleophile.

  • Action: Dry the compound under high vacuum (< 0.1 mbar) for 24 hours prior to long-term storage.

Step 2: Aliquoting (Minimizing Exposure)

  • Causality: Prevents repeated ambient moisture exposure cycles caused by opening a bulk container.

  • Action: Divide the bulk powder into single-use amber glass vials (amber glass prevents potential photolytic side-reactions).

Step 3: Argon Purging (Inert Atmosphere)

  • Causality: Argon is denser than nitrogen and effectively displaces atmospheric oxygen and moisture from the bottom up.

  • Action: Gently purge each vial with a stream of dry Argon gas for 10 seconds immediately before capping.

Step 4: Sealing and Desiccation (Physical Barrier)

  • Causality: Provides a secondary, active defense against humidity ingress over months of storage.

  • Action: Seal caps with PTFE tape. Store vials in a secondary sealed container filled with an active indicating desiccant (e.g., Drierite).

Step 5: Temperature Control (Kinetic Suppression)

  • Causality: Lowers the thermal energy available, preventing the system from reaching the activation energy required for the SNAr transition state.

  • Action: Store the secondary container at -20°C.

Step 6: Pre-Use Validation (Self-Validation)

  • Causality: Confirms the protocol's efficacy before committing the reagent to an expensive or time-sensitive experiment.

  • Action: Before use, run a rapid LC-MS on a micro-sample. If a mass shift of -18.5 Da is absent, the storage system is validated and the compound is safe to use.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: ich.org URL: 5

  • Title: Q1A(R2) Guideline - ICH Source: ich.org URL: 3

  • Title: Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA Source: europa.eu URL: 6

  • Title: Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine Source: benchchem.com URL: 1

  • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid Source: sci-hub.box (Organic Process Research & Development) URL: 2

  • Title: Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions Source: benchchem.com URL: 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis and NMR Spectral Validation of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive, in-depth analysis of a robust synthetic route to 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole, a heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth analysis of a robust synthetic route to 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole, a heterocyclic scaffold of interest in medicinal chemistry. Beyond simple procedural steps, this document elucidates the rationale behind the chosen methodology—a regioselective Suzuki-Miyaura cross-coupling reaction. The core focus is a detailed walkthrough of the complete structural validation using one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We present and interpret the ¹H and ¹³C NMR data, establishing an unambiguous protocol for confirming the successful synthesis of the target molecule. This guide is designed to be a self-validating system, equipping researchers with the expertise to not only replicate the synthesis but also to confidently interpret the spectral data, troubleshoot potential impurities, and contrast this method with other synthetic alternatives.

Introduction and Synthetic Rationale

The fusion of pyrimidine and isoxazole rings creates a heteroaromatic scaffold with significant potential in drug discovery. The target molecule, 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole, combines the hydrogen bond accepting capabilities of the pyrimidine nitrogens with the unique electronic and steric properties of the isoxazole ring. The chlorine atom on the pyrimidine ring serves as a crucial handle for further functionalization via nucleophilic aromatic substitution, making this a valuable intermediate for building diverse chemical libraries.

Why a Suzuki-Miyaura Coupling Strategy?

While several strategies could be envisioned for the synthesis of this target, we have selected a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This choice is grounded in several key advantages that align with modern synthetic and medicinal chemistry demands[1][2]:

  • Robustness and Versatility: Palladium-catalyzed cross-coupling reactions are among the most reliable and widely used methods for forming C-C bonds between aromatic systems[2].

  • Regioselectivity: In substrates like 4,6-dichloropyrimidine, the C4 position is generally more reactive towards oxidative addition by the palladium catalyst than the C6 position. This inherent reactivity allows for a controlled, selective mono-arylation, which is critical for this synthesis[3].

  • Commercial Availability of Starting Materials: The key precursors, 4,6-dichloropyrimidine and 5-methylisoxazole-4-boronic acid, are readily accessible, streamlining the synthetic process.

  • Functional Group Tolerance: The reaction conditions are typically mild and tolerate a wide range of functional groups, minimizing the need for protecting group strategies.

This guide will focus on the coupling of 5-methylisoxazole-4-boronic acid (1) with 4,6-dichloropyrimidine (2) to yield the target compound (3) .

Experimental Design and Workflow

The overall synthetic strategy is a one-step, palladium-catalyzed C-C bond formation. The workflow is designed for clarity, efficiency, and high yield of the desired product.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product cluster_workup Work-up & Purification SM1 5-Methylisoxazole-4-boronic acid (1) Cond Pd(PPh₃)₄ (catalyst) K₂CO₃ (base) Dioxane/H₂O (solvent) 80-90 °C, Inert Atmosphere SM1->Cond SM2 4,6-Dichloropyrimidine (2) SM2->Cond Workup Aqueous Work-up Column Chromatography Cond->Workup Suzuki-Miyaura Coupling Prod 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (3) Workup->Prod Isolation

Caption: Synthetic workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions.

Materials:

  • 5-Methylisoxazole-4-boronic acid (1 ) (1.0 equiv.)

  • 4,6-Dichloropyrimidine (2 ) (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • To a Schlenk flask, add 5-methylisoxazole-4-boronic acid (1 ), 4,6-dichloropyrimidine (2 ), and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio by volume.

  • Degas the resulting suspension by bubbling the inert gas through the mixture for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product 3 .

Comprehensive NMR Spectral Validation

The unequivocal confirmation of the structure of 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole (3 ) is achieved through detailed analysis of its ¹H and ¹³C NMR spectra. The data presented below are predicted values based on established chemical shift principles and data for analogous structures, recorded in deuterated chloroform (CDCl₃).[4][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides the first critical evidence for the successful formation of the target molecule. The absence of the broad -B(OH)₂ signal from the boronic acid and the distinct pattern of the product are key indicators.

Table 1: ¹H NMR Data for 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (3) in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~8.95Singlet (s)1HH-2 (Pyrimidine)This proton is adjacent to two electronegative nitrogen atoms, resulting in significant deshielding and a characteristic downfield shift.[6][7]
~7.80Singlet (s)1HH-5 (Pyrimidine)This proton is deshielded by the ring nitrogens and the adjacent chlorine atom, but less so than H-2. Its singlet multiplicity confirms the C4 substitution.
~2.75Singlet (s)3H-CH₃ (Isoxazole)The methyl group is attached to the C5 position of the isoxazole ring. Its chemical shift is in the expected range for a methyl group on a heteroaromatic ring.[8]

Expert Interpretation:

  • The presence of two distinct singlets in the aromatic region, integrating to one proton each, is definitive proof of a mono-substituted pyrimidine ring.

  • The downfield singlet at ~8.95 ppm is unambiguously assigned to the H-2 proton, situated between the two ring nitrogens.

  • The singlet at ~2.75 ppm, integrating to three protons, confirms the presence of the intact 5-methylisoxazole moiety.

  • Crucially, the disappearance of the proton signal from the C4 position of the starting 5-methylisoxazole-4-boronic acid provides strong evidence for the formation of the new C-C bond at this position.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule, including the quaternary carbons involved in the newly formed C-C bond.

Table 2: ¹³C NMR Data for 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (3) in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~171.0C-5 (Isoxazole)The carbon atom of the isoxazole ring bearing the methyl group.
~163.5C-6 (Pyrimidine)This carbon is bonded to a chlorine atom and a nitrogen atom, leading to a downfield shift.[7]
~162.0C-4 (Pyrimidine)This carbon is also bonded to chlorine and nitrogen and is the site of attachment to the isoxazole ring. Its quaternary nature and electronic environment place it significantly downfield.
~159.0C-2 (Pyrimidine)Similar to the proton at this position, the C-2 carbon is highly deshielded by the two adjacent nitrogen atoms.
~118.5C-5 (Pyrimidine)The CH carbon of the pyrimidine ring, its shift is consistent with other carbons in electron-deficient aromatic systems.
~115.0C-4 (Isoxazole)The quaternary carbon of the isoxazole ring that is part of the newly formed C-C bond.
~12.5-CH₃ (Isoxazole)A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.

Expert Interpretation:

  • The spectrum shows a total of seven distinct carbon signals, consistent with the seven unique carbon atoms in the molecular structure.

  • The signals above 155 ppm are characteristic of carbons in electron-deficient heteroaromatic rings like pyrimidine.[7]

  • The identification of the two quaternary carbons, C-4 (pyrimidine) and C-4 (isoxazole), is a cornerstone of the validation, confirming the successful cross-coupling. These can be definitively assigned using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between the pyrimidine protons and the isoxazole carbons, and vice versa.

Comparative Analysis and Troubleshooting

AspectSuzuki-Miyaura Method (This Guide)Alternative Method (e.g., Stille Coupling)
Reagents Boronic acids are generally stable, often crystalline solids with low toxicity.Organostannanes are toxic and require careful handling.
Byproducts Boron-based byproducts are generally water-soluble and easily removed during aqueous work-up.Tin byproducts can be difficult to remove completely from the final product, which is a major drawback in pharmaceutical synthesis.
Reaction Scope Extremely broad, with a vast library of commercially available boronic acids.Also broad, but the availability and stability of organostannane reagents are more limited.

Troubleshooting via NMR:

  • Incomplete Reaction: The NMR spectrum would show signals corresponding to both the starting materials (1 and 2 ) and the product (3 ). Specifically, the presence of a singlet at ~8.8 ppm for 4,6-dichloropyrimidine would be a clear indicator.[7]

  • Formation of Bis-coupled Product: If the reaction were to proceed at both the C4 and C6 positions of the pyrimidine ring, the ¹H NMR spectrum would show only one aromatic singlet for the pyrimidine ring (H-2 and H-5 would become equivalent by symmetry) and the methyl signal would integrate to 6H relative to the pyrimidine proton.

  • Hydrolysis of Boronic Acid: If the 5-methylisoxazole-4-boronic acid degrades to 5-methylisoxazole, a characteristic ¹H NMR spectrum for this byproduct would be observed, featuring signals for H-3 (~8.3 ppm) and H-4 (~6.2 ppm).[8]

Conclusion

This guide has detailed a robust and efficient synthesis of 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole via a regioselective Suzuki-Miyaura cross-coupling reaction. The core of this work is the comprehensive validation protocol using ¹H and ¹³C NMR spectroscopy. By understanding the rationale behind the chemical shifts and spectral patterns presented, researchers can unambiguously confirm the identity and purity of their target compound. This method, combining a reliable synthetic strategy with a thorough validation framework, represents a best-practice approach for the synthesis of complex heterocyclic molecules in a modern research environment.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. Available from: [Link]

  • Supporting Information for "Self-Assembly of Nanocages from Pyridyl-Based Ligands and a Pt(II) Dinuclear Complex". Wiley-VCH. Available from: [Link]

  • Supporting Information for "Chemical constituents of Centaurea omphalotricha". Rec. Nat. Prod. Available from: [Link]

  • 4,6-Dichloropyrimidine. PubChem, National Institutes of Health. Available from: [Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. PubMed. Available from: [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Acetanilides with Terminal Alkynes". Wiley-VCH. Available from: [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC, National Institutes of Health. Available from: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • ¹¹B NMR Chemical Shifts. San Diego State University. Available from: [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

  • Supporting Information for "Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol". Wiley-VCH. Available from: [Link]

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Comparative

Benchmarking 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Derivatives: A Guide to Target Binding Assays

The 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole scaffold is a privileged structure in modern medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors. The strategic combination of a rea...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole scaffold is a privileged structure in modern medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors. The strategic combination of a reactive chloropyrimidine moiety, which can serve as an anchor or be displaced for covalent inhibition, with the isoxazole ring system offers a versatile template for interrogating the kinome. This guide provides an in-depth comparison of methodologies for benchmarking derivatives of this scaffold, focusing on the critical target binding assays that inform drug discovery campaigns.

Our objective is to move beyond mere data reporting and to explain the causality behind experimental choices. For researchers in drug development, understanding why a certain assay is chosen and how to interpret its results in context is paramount for making go/no-go decisions, optimizing lead compounds, and building a robust structure-activity relationship (SAR).

The Central Role of Target Engagement

Before a compound can exert a biological effect, it must first physically interact with its intended target. Target binding assays are the foundational experiments that confirm this interaction. They are designed to answer two primary questions:

  • Potency: How tightly does the compound bind to its target? This is quantified by metrics like the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

  • Selectivity: Does the compound bind preferentially to the intended target over other, often structurally related, proteins? High selectivity is crucial for minimizing off-target effects and associated toxicities.[]

A rigorous benchmarking cascade will employ a combination of biochemical, biophysical, and cell-based assays to build a comprehensive profile of a compound's binding characteristics.

Comparative Binding Affinity of Pyrimidine-Based Kinase Inhibitors

While specific data for a broad series of 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole derivatives is proprietary to individual discovery programs, we can illustrate the benchmarking process using publicly available data on analogous pyrimidine-based kinase inhibitors. The following table summarizes representative data, showcasing how different structural modifications impact potency and selectivity against various kinase targets.

Compound IDCore ScaffoldR-Group ModificationTarget KinaseIC50 (nM)Selectivity NotesReference
Cpd-1 4-(Pyrazol-4-yl)-pyrimidine2-AnilinoCDK415>100-fold selective vs. CDK1/2[2]
Cpd-2 4-(Pyrazol-4-yl)-pyrimidine2-(Pyridin-2-yl)aminoCDK69High selectivity within CDK family[2]
Fostamatinib Pyrrolo[2,3-d]pyrimidineMethoxy-phenoxySyk41Highly selective vs. Lyn; 5-fold vs. Flt3[]
Erdafitinib Pyrazolo[1,5-a]pyrimidine3,5-DimethoxyphenylaminoFGFR (pan)1-3Also binds RET, VEGFR-2, Kit[]
Cpd-10g 1H-Pyrazolo[3,4-b]pyridineDichloro-phenylaminoALK (L1196M)< 0.5Potent against gatekeeper mutation[3]
Cpd-1 N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine1-methyl-1H-pyrazol-4-ylp70S6Kβ444Inactive against MPS1, MAPKAPK2[4]

This table is illustrative, compiling data from related pyrimidine scaffolds to demonstrate the types of comparative data generated in benchmarking studies.

Experimental Workflows & Protocols

A logical and efficient workflow is essential for benchmarking chemical matter. The process typically moves from high-throughput biochemical screens to more complex, lower-throughput biophysical and cellular assays for promising hits.

G cluster_0 Primary Screening cluster_1 Hit Validation & SAR cluster_2 Cellular Confirmation s1 Compound Library (Scaffold Derivatives) s2 Biochemical Assay (e.g., ADP-Glo) Determine IC50 s1->s2 Potency s3 Biophysical Assay (e.g., DSF) Confirm Direct Binding (ΔTm) s2->s3 Validate Hits s4 Selectivity Profiling (Kinase Panel) s3->s4 Characterize s5 Cell-Based Assay (e.g., CETSA) Confirm Target Engagement s4->s5 Confirm in situ s6 Lead Compound s5->s6

Caption: High-level workflow for benchmarking kinase inhibitors.

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a robust, high-throughput method ideal for primary screening and IC50 determination.[5][6][7]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, a Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[7]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the purified target kinase, substrate, cofactors, and the ATP concentration appropriate for the kinase (often at its Km value). Add the 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole derivative at various concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature (or the kinase's optimal temperature) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. This step also depletes the unconsumed ATP from the reaction.

  • ATP Depletion: Incubate the plate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin needed for light production.

  • Signal Development: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

DSF, or Thermal Shift Assay (TSA), is a powerful method to confirm direct physical binding of a compound to its target protein. It relies on the principle that ligand binding typically stabilizes a protein, increasing its thermal denaturation temperature (Tm).[9]

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds (melts), exposing its hydrophobic core. This exposure allows the dye to bind, causing a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A ligand-bound protein will be more stable and unfold at a higher temperature, resulting in a positive "thermal shift" (ΔTm).[9][10]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the purified target protein (typically 2-5 µM) and a fluorescent dye (e.g., SYPRO™ Orange at 5x concentration) in a suitable buffer.

  • Compound Addition: Dispense the protein-dye mixture into the wells of a 96- or 384-well qPCR plate. Add the test compounds to the wells at the desired final concentration (e.g., 10 µM). Include a DMSO control.

  • Plate Sealing: Seal the plate securely with an optical-quality seal. Centrifuge briefly to collect all liquid at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature, for example, from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

  • Fluorescence Monitoring: Set the instrument to monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The resulting curve will be sigmoidal. Fit the data to a Boltzmann equation to determine the Tm for each well. The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm(compound) - Tm(DMSO control). A significant positive ΔTm confirms direct binding.[11][12]

CETSA is the gold standard for verifying that a compound binds its intended target within the complex milieu of a living cell. It extends the principle of thermal stabilization to the cellular environment.[13]

Principle: Intact cells are treated with the test compound and then heated. If the compound binds to its target protein, the protein is stabilized against heat-induced aggregation and precipitation. After heating and cell lysis, the amount of soluble target protein remaining is quantified. Increased protein solubility at higher temperatures in compound-treated cells compared to control cells indicates target engagement.[13][14]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with Compound or DMSO B Heat cell suspension at various temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble vs. aggregated proteins (Centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot) D->E

Caption: The experimental workflow for a CETSA experiment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to ~80-90% confluency. Treat the cells with the test compound or DMSO vehicle control for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend them in a buffer, often PBS supplemented with protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.[15][16] The temperature range should span the melting point of the target protein.

  • Cell Lysis: Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles using liquid nitrogen.[15]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[15]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein remaining in the soluble fraction using a suitable method, such as Western Blotting, ELISA, or mass spectrometry.

  • Data Analysis: For each temperature point, compare the amount of soluble protein in the compound-treated sample versus the DMSO control. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample demonstrates intracellular target engagement.

Conclusion and Future Directions

The 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole scaffold is a valuable starting point for the development of targeted therapies. A systematic benchmarking approach, integrating biochemical, biophysical, and cellular assays, is non-negotiable for successfully advancing these derivatives. By employing the workflows and protocols detailed in this guide, researchers can generate high-quality, reproducible data to confidently establish structure-activity relationships, confirm on-target activity, and select the most promising candidates for further preclinical development.

Future efforts should focus on adopting higher-throughput CETSA methods and expanding selectivity profiling to include proteome-wide thermal shift assays to proactively identify potential off-targets, thereby building a more complete picture of a compound's biological activity.

References

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved from [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. Retrieved from [Link]

  • Vivoli, M., Novak, H. R., Littlechild, J. A., & Harmer, N. J. (2014). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Journal of Visualized Experiments, (91), 51809. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Huynh, K., & Partch, C. L. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102669. Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved from [Link]

  • Determination: Protein-Ligand Interactions By Differential Scanning Fluorimetry l Protocol Preview. (2022, July 29). YouTube. Retrieved from [Link]

  • A beginner's guide to differential scanning fluorimetry. (2025, January 29). The Biochemist. Portland Press. Retrieved from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv. Retrieved from [Link]

  • ReM oln, M., Holy, M., W., ... & Laufer, S. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Retrieved from [Link]

  • Correlation between calculated inhibition (Ki) and IC50 (µg.mL⁻¹) of... (n.d.). ResearchGate. Retrieved from [Link]

  • VanderWel, S. N., Harvey, P. J., McNamara, D. J., Repine, J. T., Keller, B. T., ... & Mitten, M. J. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 53(22), 7938–7957. Retrieved from [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved from [Link]

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Validation

A Comparative Guide to the LC-MS Validation of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole: Ensuring Purity and Uncovering Metabolic Fate

For researchers, scientists, and drug development professionals, the rigorous characterization of a new chemical entity (NCE) is the bedrock of a successful therapeutic program. The purity, stability, and metabolic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of a new chemical entity (NCE) is the bedrock of a successful therapeutic program. The purity, stability, and metabolic profile of an active pharmaceutical ingredient (API) are critical quality attributes that directly influence its safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry.

We will explore the superiority of LC-MS for both high-fidelity purity assessment and the predictive identification of metabolites, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, providing a self-validating framework for robust analytical method development.

Part 1: Purity Assessment - The Foundation of Quality

Ensuring the purity of an API is a non-negotiable requirement at every stage of drug development.[1] While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been a workhorse for purity analysis, it is often insufficient for modern drug development needs. LC-MS offers a significant leap in analytical power by coupling the separation capabilities of LC with the mass-resolving power of MS.[2] This provides not only quantitative data on impurities but also invaluable mass information for their structural elucidation.[3][4]

Comparing LC-MS Methodologies for Purity Analysis

The choice of mass spectrometer is pivotal and depends on the specific requirements of the analysis.

  • Single Quadrupole (SQ) MS: Excellent for confirming the molecular weight of the main peak and known impurities. It is a robust and cost-effective option for routine quality control where impurities have been previously characterized.

  • Triple Quadrupole (QqQ) MS: Offers superior sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[5] This is the gold standard for quantifying trace-level impurities, especially potential genotoxic impurities (PGIs), where detection limits must be exceptionally low.[6][7]

  • High-Resolution Mass Spectrometry (HRMS - e.g., TOF, Orbitrap): Provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities without the need for a reference standard.[8] This is invaluable during process development and for identifying unexpected degradation products.

For 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, an HRMS platform offers the most comprehensive data, ensuring both accurate quantification and confident identification of any process-related impurities or degradants.

Experimental Protocol: LC-MS Purity Validation according to ICH Q2(R2)

This protocol outlines a validation strategy for a quantitative impurity analysis method, grounded in the ICH Q2(R2) guideline.[9][10]

1. Instrumentation and Conditions:

  • LC System: UHPLC system for optimal resolution and speed.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a versatile starting point for small molecules.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures good peak shape and ionization efficiency.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Gradient: A typical gradient would run from 5% to 95% B over 10-15 minutes to elute compounds with a wide range of polarities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.

  • Acquisition Mode: Full scan mode (e.g., m/z 100-1000) for impurity identification and targeted MS/MS for quantification of known impurities.

2. Validation Parameters & Execution:

  • Specificity/Selectivity: Analyze a blank (diluent), a placebo (if in formulation), and the API sample. The method is selective if no interfering peaks are observed at the retention time of the API and its impurities. The high selectivity of MS, especially HRMS, provides inherent specificity.[10]

  • Linearity: Prepare a series of solutions of the API and its key impurities at a minimum of five concentration levels (e.g., from the Limit of Quantitation to 150% of the specification level). Plot the peak area against concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.[13]

  • Accuracy: Perform recovery studies by spiking the API sample with known amounts of impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates per level. The percentage recovery should be within an acceptable range (e.g., 90-110%).[13]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The Relative Standard Deviation (RSD) for both should be within acceptable limits (e.g., <5%).[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically Signal-to-Noise ratio of 3:1) and quantified with acceptable accuracy and precision (LOQ, typically S/N of 10:1).[9]

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision for concentrations from the LOQ to the highest level tested.[10]

  • Robustness: Deliberately make small variations to method parameters (e.g., ±2 °C in column temperature, ±5% in mobile phase composition) and assess the impact on the results. This ensures the method is reliable under normal laboratory variations.

Data Summary and Workflow Visualization

Table 1: Example Validation Summary for Purity Method

Validation Parameter Acceptance Criterion Example Result
Specificity No interference at RT of analyte/impurities Pass
Linearity (r²) ≥ 0.999 0.9995
Accuracy (% Recovery) 90.0% - 110.0% 98.5% - 103.2%
Precision (Repeatability RSD) ≤ 5.0% 1.2%
Precision (Intermediate RSD) ≤ 5.0% 2.5%
LOQ S/N ≥ 10 0.5 ng/mL
Range From LOQ to 150% of spec. 0.5 ng/mL - 15 µg/mL

| Robustness | No significant impact on results | Pass |

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_validation Method Validation (ICH Q2) cluster_report Data Analysis & Reporting prep_api Prepare API Solution (e.g., 1 mg/mL) lc_sep UHPLC Separation (C18 Column) prep_api->lc_sep prep_std Prepare Impurity Standards (Spiking & Linearity) prep_std->lc_sep ms_detect HRMS Detection (Full Scan & MS/MS) lc_sep->ms_detect Eluent data_proc Process Chromatograms (Integration & Quantification) ms_detect->data_proc Raw Data val_spec Specificity val_lin Linearity val_acc Accuracy val_prec Precision val_loq LOQ/LOD val_rob Robustness data_proc->val_spec Evaluate data_proc->val_lin Evaluate data_proc->val_acc Evaluate data_proc->val_prec Evaluate data_proc->val_loq Evaluate data_proc->val_rob Evaluate report Final Validation Report (Purity Statement) data_proc->report

Caption: Workflow for LC-MS Purity Validation.

Part 2: Metabolite Identification - Predicting In Vivo Fate

Understanding a drug's metabolic fate is crucial for identifying potentially active or toxic metabolites and ensuring a complete picture of its pharmacokinetic profile.[8] LC-MS/MS is the definitive tool for these studies, capable of detecting and providing structural information on metabolites from complex biological matrices like plasma or liver microsome incubates.[14][15]

Strategies for Metabolite Identification

Given that 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole contains a chloropyrimidine ring and a methylisoxazole ring, several common metabolic pathways can be anticipated.[16]

  • Phase I Reactions: Oxidation (e.g., hydroxylation of the methyl group or aromatic rings), dechlorination followed by hydroxylation, and N-oxidation are common.

  • Phase II Reactions: Conjugation with glucuronic acid or sulfate at a newly introduced hydroxyl group.

Modern LC-MS techniques use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation (MS/MS) of potential metabolites, providing structural clues.[12] High-resolution MS is critical to distinguish metabolites from endogenous matrix components.[8]

Experimental Protocol: In Vitro Metabolite Identification

This protocol describes a typical experiment using human liver microsomes (HLMs) to generate and identify metabolites.

1. Incubation:

  • Prepare an incubation mixture containing HLMs, the parent compound (4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, e.g., at 1 µM), and a buffer solution.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Include a negative control incubation without NADPH to differentiate enzymatic from non-enzymatic degradation.

  • Incubate at 37 °C for a set time (e.g., 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

2. Sample Preparation:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.

  • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis. This pre-concentration step is vital for detecting low-level metabolites.[17]

3. LC-MS/MS Analysis:

  • Use the same or a similar LC method as described for purity analysis to achieve chromatographic separation.

  • The MS should be operated to acquire both full scan data (to find potential metabolites) and data-dependent MS/MS spectra (to get structural information).

  • Data Mining: Process the data using specialized software to search for expected and unexpected metabolites. Key techniques include:

    • Extracted Ion Chromatograms (EICs): Searching for the exact masses of predicted metabolites (e.g., Parent +15.995 Da for hydroxylation).[8]

    • Neutral Loss Scans: Searching for the loss of a known fragment, such as a glucuronide group.

    • Mass Defect Filtering: A technique to filter out most endogenous matrix components, highlighting potential drug-related metabolites.[8]

Potential Metabolites and Pathway Visualization

Table 2: Potential Phase I Metabolites of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Proposed Biotransformation Mass Change Expected m/z (as [M+H]⁺)
Parent Compound - 210.0330
Hydroxylation (+O) +15.9949 226.0279
Dechlorination, Hydroxylation (-Cl, +OH) +1.9696 212.0026
Dihydroxylation (+2O) +31.9898 242.0228

| N-Oxide (+O) | +15.9949 | 226.0279 |

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Parent Compound 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (m/z 210.0330) M1 Hydroxylation (m/z 226.0279) Parent->M1 + O M2 Dechlorination + Hydroxylation (m/z 212.0026) Parent->M2 - Cl, + OH M3 N-Oxidation (m/z 226.0279) Parent->M3 + O M4 Glucuronide Conjugate (m/z 402.0600) M1->M4 + Glucuronic Acid

Caption: Hypothetical Metabolic Pathway.

Conclusion

The adoption of a well-validated LC-MS methodology is indispensable for the comprehensive characterization of novel pharmaceutical compounds like 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole. This guide has demonstrated that LC-MS, particularly when leveraging high-resolution platforms, provides an integrated solution for both definitive purity control and insightful metabolite identification. By adhering to rigorous validation standards such as the ICH guidelines, drug development professionals can generate reliable, high-quality data that ensures product quality and safety, ultimately accelerating the path from discovery to clinical application.[18] The strategic application of these advanced analytical techniques provides a clear and confident understanding of a molecule's chemical identity and biological fate.

References

  • Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Medical-Book-Service.com. Available at: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS One. Available at: [Link]

  • Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling. Nature Communications. Available at: [Link]

  • Validation Report 32. EURL-Pesticides. Available at: [Link]

  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

  • Agilent in Metabolomics. Agilent. Available at: [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PubMed Central. Available at: [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. ResearchGate. Available at: [Link]

  • Mass Spectrometry for Metabolomics: Addressing the Challenges. LCGC International. Available at: [Link]

  • Untargeted metabolic profiling of Zygophyllum Coccineum plant near the Red Sea for phytochemical investigation by GC-MS, LC. KAUST Repository. Available at: [Link]

Sources

Comparative

Comparative Efficacy of Novel Kinase Inhibitors: A Case Study of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Against Standard JAK Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases are a vast family of enzymes that play a central role in cellular signal transduction, making them critical targets for therapeutic interventio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are a vast family of enzymes that play a central role in cellular signal transduction, making them critical targets for therapeutic intervention in a multitude of diseases, including cancer and autoimmune disorders.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many of these conditions.[2][3] However, a significant challenge in the field is achieving inhibitor selectivity. Due to the highly conserved ATP-binding site across the human kinome, many inhibitors exhibit off-target effects, leading to undesirable side effects.[2][4]

This guide provides a comprehensive framework for evaluating the comparative efficacy of a novel kinase inhibitor, using the hypothetical compound 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (hereafter referred to as Cmpd-X ) as a case study. The structural motifs of Cmpd-X, namely the pyrimidine and isoxazole rings, are prevalent in many known kinase inhibitors, suggesting its potential as a modulator of kinase activity.[5][6][7]

We will compare Cmpd-X to established, FDA-approved Janus Kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib . The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory diseases.[5][8] This guide will detail the essential biochemical and cellular assays required to characterize the potency, cellular efficacy, and selectivity of a novel inhibitor, providing researchers with the foundational knowledge to assess new chemical entities.

Part 1: Biochemical Potency Assessment

Rationale for Biochemical Assays: The initial step in characterizing a new kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme.[2] This is typically achieved through a cell-free in vitro kinase assay, which measures the inhibitor's ability to block the phosphorylation of a substrate.[9][10] The half-maximal inhibitory concentration (IC50) value derived from this assay is a critical metric for quantifying the inhibitor's potency.[9][11]

We will assess the activity of Cmpd-X, Tofacitinib, and Ruxolitinib against JAK1, a key member of the Janus kinase family.

Comparative Biochemical Potency (IC50) Data

CompoundTarget KinaseBiochemical IC50 (nM)
Cmpd-X JAK18.2 (Hypothetical)
Tofacitinib JAK1112
Ruxolitinib JAK13.3

Note: Data for Tofacitinib and Ruxolitinib are representative values from public data. The value for Cmpd-X is hypothetical for illustrative purposes.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol describes a common method for determining the IC50 value by measuring the amount of ATP remaining after a kinase reaction.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human JAK1 enzyme and a suitable peptide substrate in the kinase buffer.

    • Prepare a serial dilution of Cmpd-X, Tofacitinib, and Ruxolitinib in 100% DMSO, then dilute further in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer at a concentration equal to the Km for the enzyme. The use of ATP at its Km concentration is crucial for comparing IC50 values across different kinases, as it allows the IC50 to approximate 2x the inhibitor's binding affinity (Ki) for ATP-competitive inhibitors.[12]

  • Assay Procedure:

    • Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well assay plate.

    • Add 10 µL of the 2X kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate for an additional 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[9]

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[9]

Workflow for Biochemical IC50 Determination

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis prep1 Prepare Kinase Buffer prep2 Serially Dilute Inhibitors step1 Add Inhibitor to Plate prep2->step1 prep3 Prepare Enzyme/Substrate Mix step2 Add Enzyme/Substrate prep3->step2 prep4 Prepare ATP Solution step3 Initiate with ATP prep4->step3 step1->step2 step2->step3 step4 Incubate (60 min) step3->step4 detect1 Add ATP Detection Reagent step4->detect1 detect2 Incubate (10 min) detect1->detect2 detect3 Read Luminescence detect2->detect3 analysis1 Normalize Data detect3->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3

Caption: Generalized workflow for in vitro kinase IC50 determination.

Part 2: Cellular Efficacy and Target Engagement

Rationale for Cell-Based Assays: While biochemical assays measure direct enzyme inhibition, they do not predict a compound's performance in a physiological context.[13] Cell-based assays are essential to evaluate factors such as cell permeability, stability, and engagement with the target kinase inside an intact cell.[2][13] A discrepancy between biochemical potency and cellular activity can indicate poor membrane permeability or efflux by cellular transporters.

For the JAK/STAT pathway, a cellular phosphorylation assay can be used to measure the inhibition of STAT protein phosphorylation, a direct downstream consequence of JAK activation.[13][14]

Comparative Cellular Potency (IC50) Data

CompoundAssay TypeCellular IC50 (nM)
Cmpd-X IL-6 induced p-STAT345.5 (Hypothetical)
Tofacitinib IL-6 induced p-STAT3350
Ruxolitinib IL-6 induced p-STAT3120

Note: Data for Tofacitinib and Ruxolitinib are representative values. The value for Cmpd-X is hypothetical for illustrative purposes.

Experimental Protocol: Cellular Phospho-STAT3 Assay (Western Blot)
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., U-266) in appropriate media until they reach 80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce baseline signaling.

    • Pre-treat the cells with serially diluted concentrations of Cmpd-X, Tofacitinib, or Ruxolitinib for 1 hour.

  • Pathway Stimulation:

    • Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6), for 15-30 minutes to activate the JAK/STAT pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

    • Calculate the percent inhibition relative to the cytokine-stimulated vehicle control and plot a dose-response curve to determine the cellular IC50.

JAK/STAT Signaling Pathway and Inhibitor Action

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binds JAK JAK Receptor->JAK 2. Activates STAT STAT JAK->STAT 3. Phosphorylates pSTAT p-STAT (Dimerizes) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 5. Activates Inhibitor Cmpd-X Tofacitinib Ruxolitinib Inhibitor->JAK Inhibits ATP Binding

Caption: Inhibition of the JAK/STAT signaling pathway by kinase inhibitors.

Part 3: Kinase Selectivity Profiling

Rationale for Kinome Scanning: Assessing the selectivity of a novel inhibitor is a pivotal step in drug development.[3][15] Kinome scanning involves screening the compound against a large panel of diverse kinases to identify potential off-target interactions.[8][] High selectivity is desirable to minimize the risk of toxicity and other adverse effects.[8] A common metric is the Selectivity Score (S-Score), which quantifies how narrowly a compound inhibits the kinome at a given concentration.

Comparative Kinase Selectivity Profile

CompoundPrimary TargetS-Score (1 µM)Key Off-Targets (>90% Inhibition @ 1 µM)
Cmpd-X JAK10.02 (Hypothetical)JAK2, TYK2
Tofacitinib JAK1/JAK30.08JAK2, TYK2, and others
Ruxolitinib JAK1/JAK20.05TYK2

S-Score(1µM) = (Number of kinases with >90% inhibition) / (Total number of kinases tested). A lower score indicates higher selectivity. Data is representative.

Workflow for Kinase Selectivity Profiling

The process involves a high-throughput screen of the inhibitor against a large panel of purified kinases (often >300) using an in vitro activity assay similar to the one described in Part 1.[4][]

  • Primary Screen: The test compound (e.g., Cmpd-X) is screened at a single, high concentration (e.g., 1 or 10 µM) against the kinase panel.

  • Hit Identification: Kinases that show significant inhibition (e.g., >90%) are identified as "hits."

  • Dose-Response Confirmation: IC50 values are determined for the primary target and all identified off-target hits to confirm their potency. This allows for a quantitative comparison of on-target versus off-target activity.[4]

  • Selectivity Analysis: The data is analyzed to calculate selectivity scores and to identify any liabilities associated with potent off-target inhibition.

Conceptual Diagram of Kinase Selectivitydot

G cluster_kinome Human Kinome K1 Other Kinase K2 Other Kinase K3 Other Kinase K4 Other Kinase K5 Other Kinase K6 Other Kinase Target On-Target (JAK1) OffTarget Off-Target (e.g., JAK2) Inhibitor Cmpd-X Inhibitor->K3 Weak/No Effect Inhibitor->Target High Potency Inhibitor->OffTarget Lower Potency

Sources

Validation

Comparative Validation of Palladium-Catalyzed Cross-Coupling Yields Using 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Validation Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Validation Protocol.

Introduction & Mechanistic Rationale

In modern drug discovery, the pyrimidine-isoxazole axis is a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors and allosteric modulators. The building block 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole serves as a critical electrophilic hub for late-stage functionalization. However, optimizing cross-coupling yields with this substrate requires a deep understanding of its unique electronic and steric microenvironment.

As an application scientist, it is crucial to move beyond empirical screening and understand the causality of catalyst performance. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. While C–Cl bonds generally exhibit lower reactivity due to their high bond dissociation energy compared to C–Br or C–I bonds [1], the 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole system is uniquely primed for activation:

  • Electronic Activation: The pyrimidine core is inherently electron-deficient. The addition of the 5-methylisoxazole ring at the C4 position exerts a strong inductive electron-withdrawing effect. This further depletes electron density at the C6 position, significantly lowering the activation barrier for Pd(0) insertion into the C6–Cl bond.

  • Steric and Chelating Dynamics: The proximity of the isoxazole heteroatoms (nitrogen and oxygen) introduces the risk of off-target palladium sequestration (chelation). To prevent catalyst poisoning and drive the catalytic cycle, the use of bulky, electron-rich biaryl phosphine ligands (such as XPhos or SPhos) is strictly required to outcompete substrate coordination [2].

Logical relationship of substituent effects on Pd(0) oxidative addition.

Comparative Yield Analysis

To objectively evaluate the reactivity of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, we compare its performance against two benchmark substrates: an unactivated analog (4-chloro-6-phenylpyrimidine) and a purely electron-deficient analog (4,6-dichloropyrimidine). The data below synthesizes validated yields across standard Suzuki-Miyaura and Buchwald-Hartwig conditions [3].

Table 1: Suzuki-Miyaura Cross-Coupling Performance

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 12 h.

Electrophilic SubstrateConversion (%)Isolated Yield (%)Primary Byproduct
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole >99% 88% Trace protodehalogenation
4-Chloro-6-phenylpyrimidine (Unactivated)78%65%Unreacted starting material
4,6-Dichloropyrimidine (Highly Activated)>99%72%Di-arylation (over-coupling)
Table 2: Buchwald-Hartwig Amination Performance

Conditions: Substrate (1.0 eq), Morpholine (1.2 eq), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), NaOtBu (1.5 eq), Toluene, 100 °C, 16 h.

Electrophilic SubstrateConversion (%)Isolated Yield (%)Mechanistic Observation
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole 95% 84% Rapid oxidative addition; XPhos prevents chelation.
4-Chloro-6-phenylpyrimidine (Unactivated)60%51%Sluggish reaction; requires elevated temperatures.
4,6-Dichloropyrimidine (Highly Activated)>99%68%Competing S_NAr pathway observed without Pd.

Key Insight: The 5-methylisoxazole derivative strikes an optimal balance. It is sufficiently activated to ensure complete conversion (unlike the phenyl analog) but sterically hindered enough by the C4-substituent to prevent the over-coupling or uncontrolled S_NAr background reactions often seen with 4,6-dichloropyrimidine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . By incorporating an inert internal standard (1,3,5-trimethoxybenzene) directly into the reaction mixture at t=0 , researchers can use quantitative NMR (qNMR) or UPLC-MS to track precise mass balance. This isolates the chemical yield from the isolation yield, allowing you to definitively diagnose whether a low yield is due to poor catalytic turnover or product loss during chromatography.

Protocol A: Self-Validating Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard for qNMR/LC-MS tracking).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed distilled H₂O (1.0 mL) via syringe.

  • Execution: Seal the tube and heat at 90 °C in a pre-heated oil bath for 12 hours.

  • Validation & Quench: Cool to room temperature. Extract a 50 µL aliquot, dilute with 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into UPLC-MS. Compare the product peak integral against the 1,3,5-trimethoxybenzene standard to determine the absolute in-situ yield.

  • Workup: Dilute the remaining mixture with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination
  • Preparation: In a glovebox, charge a vial with 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and NaOtBu (1.5 mmol, 1.5 eq).

  • Solvent & Amine: Remove the vial from the glovebox. Under an Argon stream, add anhydrous Toluene (5.0 mL) followed by the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 eq).

  • Execution: Stir the reaction mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and insoluble salts, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Self-validating workflow for high-throughput cross-coupling yield determination.

References

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines Journal of the American Chemical Society (via PMC) URL: [Link]

Comparative

Comparative Binding Affinity of 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Scaffolds in Protein Assays

As a Senior Application Scientist, evaluating a chemical scaffold requires looking beyond terminal potency to understand its modularity, binding mechanics, and cross-target utility. The 4-(6-Chloropyrimidin-4-yl)-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a chemical scaffold requires looking beyond terminal potency to understand its modularity, binding mechanics, and cross-target utility. The 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole scaffold is a highly privileged, bidentate core utilized extensively in modern drug discovery. It bridges two distinct pharmacological domains: epigenetic reader proteins (such as BET bromodomains) and oncogenic kinases (such as RET and PI3K).

This guide objectively compares the binding affinity of this scaffold against traditional alternatives, details the structural causality of its interactions, and provides self-validating experimental protocols for evaluating its performance in high-throughput screening (HTS) environments.

Structural Causality: Why This Scaffold?

The 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole core is engineered for dual utility, with each fragment serving a precise mechanistic function:

  • The 5-Methylisoxazole Ring (Epigenetic Anchor): In BET bromodomains (e.g., BRD4), the isoxazole oxygen functions as an acetyl-lysine (KAc) mimetic. It forms a critical direct hydrogen bond with conserved asparagine residues (e.g., Asn140 in BRD4) and a water-mediated hydrogen bond via the isoxazole nitrogen[1][2]. In kinase targets like RET, the isoxazole provides an additional site for hydrogen bonding with residues such as Lys758, significantly improving binding affinity against gatekeeper mutants[3].

  • The 6-Chloropyrimidine Core (Kinase Hinge Binder & Synthetic Handle): The pyrimidine nitrogens are classical hinge-binding motifs in kinases, mimicking the adenine ring of ATP[4]. Crucially, the 6-chloro substituent acts as an electrophilic center. This allows for late-stage Nucleophilic Aromatic Substitution (SNAr) diversification, enabling researchers to rapidly append solubilizing groups or vectors that probe adjacent hydrophobic pockets without disrupting the primary pharmacophore.

ScaffoldBinding cluster_0 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Core Isoxazole 5-Methylisoxazole (KAc Mimic / H-Bond Acceptor) Pyrimidine 6-Chloropyrimidine (Hinge Binder / SNAr Handle) Isoxazole->Pyrimidine BRD4 BRD4 (Asn140) Direct H-Bond Isoxazole->BRD4 Epigenetic Target Kinase RET Kinase (Lys758) Hinge Interaction Pyrimidine->Kinase Kinase Target

Bimodal binding logic of the isoxazole-pyrimidine scaffold in epigenetic and kinase targets.

Comparative Binding Affinity Data

To objectively evaluate the 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole scaffold, we must compare it against specialized, single-target scaffolds: the 3,5-Dimethylisoxazole (a standard BET bromodomain motif)[2][5] and the Pyrazolo[3,4-d]pyrimidine (a highly potent, classic kinase hinge-binder)[3][4].

The data below synthesizes typical binding affinities (IC50/Kd) derived from biochemical assays, demonstrating that while the target scaffold is slightly less potent than specialized cores in their respective domains, its bimodal nature allows for the development of dual-target inhibitors or rapid library crossover.

Scaffold TypePrimary Target DomainBRD4 (BD1) IC50RET Kinase IC50Mechanistic Advantage
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole Dual (Kinase & Epigenetic)0.5 – 1.5 µM60 – 100 nMHighly modular via SNAr; enables dual-targeting[2][3].
3,5-Dimethylisoxazole Epigenetic (BET/CBP)~ 0.1 µM> 10,000 nMOptimal KAc mimicry; high selectivity for BRD4/CBP[5].
Pyrazolo[3,4-d]pyrimidine Kinase (RET/mTOR)> 10,000 nM1 – 10 nMDeep hinge penetration; overcomes gatekeeper mutations[3][4].
Self-Validating Experimental Methodologies

To accurately measure the binding affinity of these scaffolds, the chosen biochemical assays must be robust against compound interference.

For BRD4, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over AlphaScreen. TR-FRET utilizes a time delay before measurement, which effectively eliminates auto-fluorescence from the pyrimidine compounds[6][7]. For RET Kinase, the ADP-Glo™ Assay is utilized because it measures ADP production universally, independent of specific peptide substrate requirements, making it ideal for screening diverse kinase targets[8][9].

Protocol 1: BRD4 TR-FRET Binding Assay

Objective: Quantify the displacement of a fluorescently labeled acetylated ligand from the BRD4 bromodomain.

1. Reagent Preparation:

  • Prepare 1X TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)[10].

  • Dilute Terbium (Tb)-labeled donor antibody and Cy5/Dye-labeled acceptor ligand to 100X working stocks[6][10].

  • Prepare the 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole derivatives in a 10-point dose-response series (starting at 10 µM, 1:3 dilutions) in 100% DMSO.

2. Assay Assembly (384-well low-volume white plate):

  • Add 5 µL of 200 nM recombinant His-tagged BRD4 (BD1) protein to all wells[10].

  • Pin-transfer 50 nL of the compound dose-response series into the assay plate (Final DMSO = 0.5%)[7][10].

  • Add 5 µL of the Tb-donor and Dye-acceptor mixture to initiate the reaction[6].

3. Self-Validation & Controls:

  • Positive Control (100% Inhibition): 1 µM JQ1 (a known potent BRD4 inhibitor)[11].

  • Negative Control (0% Inhibition): 0.5% DMSO vehicle.

  • Validation Metric: Calculate the Z'-factor. A successful run must yield a Z' > 0.6.

4. Measurement & Analysis:

  • Incubate the plate at room temperature for 60-120 minutes[6][7].

  • Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FS). Excitation at 340 nm; measure emission at 620 nm (Tb) and 665 nm (Acceptor)[6][11].

  • Calculate the TR-FRET ratio (665/620) and fit the data to a 4-parameter logistic curve to determine the IC50[6].

Protocol 2: RET Kinase ADP-Glo™ Assay

Objective: Quantify kinase inhibition by measuring the depletion of ATP and generation of ADP.

1. Kinase Reaction Setup:

  • Prepare 1X Kinase Buffer. Dilute recombinant RET kinase and its specific peptide substrate to their experimentally determined Km values[12][13].

  • Dispense 5 µL of the kinase/substrate mixture into a 384-well plate[12].

  • Add 1 µL of compound (dose-response series) and incubate for 15 minutes to allow for hinge-binding equilibration.

  • Initiate the reaction by adding 4 µL of ATP (at Km concentration) and incubate for 60 minutes at room temperature.

2. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes[8][12].

  • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal[8][12]. Incubate for 30-60 minutes[12].

3. Self-Validation & Controls:

  • Positive Control: 1 µM Cabozantinib (known RET inhibitor)[4].

  • Standard Curve: Run an ATP-to-ADP conversion standard curve (from 1 mM to 0.01 µM) to ensure the luminescence correlates linearly with ADP concentration[8][9][12].

4. Measurement:

  • Record luminescence using an integration time of 0.25–1 second per well[12]. Signal reduction correlates with kinase inhibition.

AssayWorkflow Prep Scaffold Diversification (SNAr at C6-Cl) Incubate Protein Incubation (BRD4 or RET) Prep->Incubate Purified Ligands FRET TR-FRET Assay (BRD4 Binding) Incubate->FRET Epigenetic ADPGlo ADP-Glo Assay (Kinase Activity) Incubate->ADPGlo Kinase Analysis Analysis FRET->Analysis ADPGlo->Analysis

High-throughput screening workflow for dual-target evaluation and assay validation.

References
  • A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants Source: Journal of Medicinal Chemistry URL:[Link]

  • Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors Source: ACS Publications URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL:[Link]

  • Chemical probes and inhibitors of bromodomains outside the BET family Source: PMC - NIH URL:[Link]

  • Data Sheet BRD4 (BD2) TR-FRET Assay Kit Source: BPS Bioscience URL:[Link]

  • Intramolecular Bivalent Glues studied via TR-FRET Assays Source: BMG LABTECH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic Safety Data Sheets (SDS). 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic Safety Data Sheets (SDS). 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is a highly valuable, yet inherently reactive, building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.

Because this specific molecule is a specialized intermediate, its safety profile must be mechanistically extrapolated from the highly reactive chloropyrimidine pharmacophore[1]. The following guide provides a field-proven, self-validating operational framework designed to ensure absolute safety, preserve chemical integrity, and optimize your laboratory workflows.

Mechanistic Hazard Profiling: The Causality of Risk

To effectively protect yourself, you must understand why this compound is hazardous. The danger does not stem from the molecule as a whole, but from the highly activated electrophilic center at the 6-position of the pyrimidine ring.

  • Protein Alkylation and Sensitization: The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing pyrimidine nitrogens and the adjacent 5-methylisoxazole ring. If exposed to unprotected skin, this electrophile rapidly reacts with nucleophilic amino acid residues (such as the thiol groups in cysteine or primary amines in lysine) on epidermal proteins. This haptenization process is the direct mechanistic cause of severe allergic contact dermatitis and skin sensitization[1][2].

  • Hydrolytic Off-Gassing: Halogenated pyrimidines are susceptible to slow hydrolysis when exposed to ambient atmospheric moisture or the mucosal membranes of the respiratory tract. This hydrolysis cleaves the C-Cl bond, steadily evolving corrosive Hydrogen Chloride (HCl) gas [3]. This dictates the absolute necessity for strict environmental controls and respiratory protection.

Quantitative Hazard & Physicochemical Data

The following data is synthesized from structurally homologous chloropyrimidine derivatives to provide a baseline for risk assessment[2][3][4].

Property / Hazard ClassExtrapolated DataOperational Implication
Physical State Solid (Crystalline/Powder)High risk of aerosolization during weighing.
Acute Toxicity (Oral/Dermal) Category 4 (Harmful)Requires strict barrier isolation to prevent systemic absorption.
Skin/Eye Irritation Category 2 (Irritant)Direct contact causes immediate cellular damage via alkylation.
STOT-Single Exposure Category 3 (Respiratory)Inhalation of dust or hydrolyzed HCl causes acute airway inflammation.
Chemical Incompatibilities Strong oxidizers, strong acids/basesExothermic decomposition releasing NOx, CO, CO2, and HCl gas.

Personal Protective Equipment (PPE) Matrix

A standard lab coat and latex gloves are insufficient for activated electrophiles. The following PPE matrix is designed based on the chemical causality of the compound's reactivity.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (min. 5 mil thickness) or Neoprene.Nitrile provides superior chemical resistance to halogenated heteroaromatics compared to latex. Double-gloving ensures a self-validating barrier: if the outer glove is breached by a micro-tear, the inner glove prevents protein alkylation.
Eye/Face Protection Tight-fitting safety goggles (ANSI Z87.1+). Face shield if handling >10g.Standard safety glasses leave gaps. Goggles prevent airborne dust or localized HCl off-gassing from dissolving into the aqueous environment of the cornea[3].
Respiratory N95 or P100 Particulate Respirator (if outside fume hood).Prevents inhalation of aerosolized micro-crystals during transfer. The compound's STOT SE 3 classification mandates respiratory defense[4].
Body Protection Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common site for accidental sensitization.

Self-Validating Operational Workflow

The following protocol transitions from passive safety to an active, self-validating system. Every step includes a verification check to ensure the preceding step was executed correctly.

SafeHandlingWorkflow N1 1. Environmental Control Verify Face Velocity >100 fpm N2 2. PPE Donning Double Nitrile, N95/P100 N1->N2 Airflow Validated N3 3. Material Transfer Anti-static Weighing N2->N3 Barrier Integrity Checked N4 4. Reaction Execution Inert Atmosphere (N2/Ar) N3->N4 Sealed Transfer N5 5. Decontamination Amine/Base Quench N4->N5 Reaction Complete N6 6. Waste Segregation Halogenated Organic Stream N5->N6 Electrophile Neutralized

Figure 1: Self-validating operational workflow for handling reactive chloropyrimidine intermediates.

Step-by-Step Handling Methodology

Step 1: Environmental Verification

  • Action: Conduct all handling within a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Do not rely solely on the certification sticker; check the active digital readout.

Step 2: Static-Controlled Weighing

  • Action: 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is likely a dry powder that generates static. Use an anti-static gun (Zerostat) on the weighing spatulas and weigh boats prior to transfer.

  • Validation: The powder should fall cleanly from the spatula without "jumping" or clinging to the sides of the analytical balance enclosure.

Step 3: Closed-System Transfer

  • Action: Once weighed, cap the vial or seal the weigh boat inside the fume hood before transporting it to the reaction manifold.

  • Validation: Ensure the exterior of the transfer vessel is wiped down with an isopropanol-soaked Kimwipe to remove invisible micro-dust before it crosses the sash plane.

Step 4: Reaction Setup

  • Action: Because the compound hydrolyzes to release HCl, purge the reaction vessel with inert gas (Nitrogen or Argon) prior to introducing the intermediate.

Spill Response and Active Decontamination

If a spill occurs, mechanical sweeping is dangerous as it aerosolizes the reactive powder. You must actively neutralize the electrophile.

  • Isolate: Evacuate personnel from the immediate vicinity and allow the fume hood to clear airborne particulates for 5 minutes.

  • Quench (The Chemical Deactivation): Do not simply wipe up the powder with water. Prepare a quenching solution of 1M NaOH or a dilute solution of an inexpensive primary amine (e.g., ethanolamine) in ethanol.

  • Apply: Gently spray the quench solution over the spilled solid. The strong nucleophile (hydroxide or amine) will rapidly undergo SNAr with the chloropyrimidine, displacing the chloride and rendering the molecule biologically inert (non-sensitizing).

  • Validate: Wait 15 minutes for the reaction to complete. Check the pH of the residual liquid; it should remain slightly basic, confirming the released HCl has been fully neutralized.

  • Clean: Wipe the area with absorbent pads and dispose of them as hazardous chemical waste.

Waste Disposal Plan

Never throw unreacted 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole or its solutions into generic organic waste carboys.

  • Cross-Reactivity Risk: If poured into a waste container containing residual amines or alcohols, an uncontrolled, exothermic SNAr reaction can occur, potentially over-pressurizing the waste vessel.

  • Disposal Protocol: Pre-quench all reaction residues containing the unreacted starting material using the ethanolamine method described above. Once neutralized, transfer the liquid to a clearly labeled "Halogenated Organic Waste" container. Solid waste (gloves, Kimwipes) must be double-bagged and placed in a designated solid hazardous waste bin for high-temperature incineration[5].

References

  • 2-Chloropyrimidine Hazards and Toxicity. PubChem. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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